Atopaxar hydrobromide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMBLVOFOAGGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BrFN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915664 | |
| Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474550-69-1, 943239-67-6 | |
| Record name | Atopaxar hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATOPAXAR HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atopaxar Hydrobromide: A Technical Deep Dive into PAR-1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of atopaxar hydrobromide, an investigational, orally active, reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). This document details the mechanism of action, preclinical and clinical data, and experimental methodologies related to atopaxar's development.
Core Concepts: PAR-1 and Thrombin Signaling
Protease-Activated Receptor-1 (PAR-1) is a G protein-coupled receptor that plays a pivotal role in thrombosis.[1] Thrombin, the most potent activator of platelets, cleaves the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a "tethered ligand."[1] This tethered ligand then binds to the receptor, initiating a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[1]
Atopaxar is a small molecule inhibitor that competitively and reversibly binds to the PAR-1 receptor, preventing its activation by thrombin.[2][3] This targeted antagonism is designed to inhibit the primary pathway of thrombin-induced platelet activation without interfering with other hemostatic pathways, potentially offering a favorable balance between antithrombotic efficacy and bleeding risk.[4]
Chemical and Pharmacological Properties
This compound is the hydrobromide salt of atopaxar.
| Property | Value |
| Chemical Name | 1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethanone hydrobromide |
| Molecular Formula | C29H38FN3O5 · HBr |
| Molecular Weight | 608.54 g/mol |
Signaling Pathway of PAR-1
The activation of PAR-1 by thrombin initiates a complex intracellular signaling cascade. This process is primarily mediated through the coupling of the activated receptor to heterotrimeric G proteins, specifically Gq and G12/13.
Caption: PAR-1 Signaling Pathway and Atopaxar Inhibition.
Preclinical Studies
The antithrombotic and antiplatelet effects of atopaxar were evaluated in several preclinical models.
Experimental Protocol: Photochemically Induced Thrombosis (PIT) Model in Guinea Pigs
A widely used model to assess in vivo antithrombotic activity is the photochemically induced thrombosis model.
Methodology:
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Animal Model: Male Hartley guinea pigs.
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Anesthesia: Animals are anesthetized.
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Surgical Preparation: The femoral artery is isolated.
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Photosensitizing Agent: Rose bengal (10 mg/kg) is administered intravenously.[5]
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Thrombus Induction: The isolated femoral artery is irradiated with a green light (540 nm wavelength) to induce endothelial injury and subsequent thrombus formation.[5]
-
Drug Administration: Atopaxar is administered orally prior to the induction of thrombosis.
-
Endpoint: The primary endpoint is the time to complete occlusion of the femoral artery.[5]
Preclinical Efficacy Data
| Model | Atopaxar Dose | Outcome | Reference |
| Photochemically Induced Thrombosis (Guinea Pig) | 30 mg/kg | 1.8-fold prolongation in time to occlusion | [5] |
| 100 mg/kg | 2.4-fold prolongation in time to occlusion | [5] |
Clinical Development: The LANCELOT Phase II Program
The clinical development of atopaxar centered around the LANCELOT (Lessons from ANtagonizing the CELlular effects Of Thrombin) phase II clinical trial program, which evaluated the safety and efficacy of atopaxar in patients with acute coronary syndromes (ACS) and stable coronary artery disease (CAD).
LANCELOT-ACS Trial
This trial assessed the safety and tolerability of atopaxar in patients with non-ST-elevation ACS.[2][6]
Experimental Protocol:
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Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[2][6]
-
Patient Population: 603 patients with unstable angina or non-ST-elevation myocardial infarction (NSTEMI).[2][6]
-
Treatment Arms:
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Placebo
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Atopaxar 400 mg loading dose, followed by 50 mg daily
-
Atopaxar 400 mg loading dose, followed by 100 mg daily
-
Atopaxar 400 mg loading dose, followed by 200 mg daily
-
-
Duration: 12 weeks of treatment.[6]
-
Primary Endpoint: Major bleeding according to the CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) criteria.[6]
Quantitative Efficacy and Safety Data (LANCELOT-ACS)
| Endpoint | Placebo (n=138) | Combined Atopaxar (n=455) | p-value | Reference |
| Efficacy | ||||
| CV Death, MI, or Stroke | 5.6% | 3.3% | 0.20 | [2][4] |
| CV Death, MI, Stroke, or Recurrent Ischemia | 7.8% | 8.0% | 0.93 | [2][4] |
| Holter-Detected Ischemia (at 48 hours) | 28.1% | 18.7% | 0.02 | [7] |
| Safety | ||||
| CURE Major or Minor Bleeding | 2.2% | 3.1% | 0.63 | [2][4] |
| CURE Major Bleeding | 0% | 1.8% | 0.12 | [2][4] |
| TIMI Major or Minor Bleeding | 10.1% | 9.2% | 0.77 | [4] |
LANCELOT-CAD Trial
This trial evaluated the safety and tolerability of atopaxar in patients with stable coronary artery disease.[3]
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[3]
-
Patient Population: 720 patients with high-risk, stable CAD.[3]
-
Treatment Arms:
-
Placebo
-
Atopaxar 50 mg daily
-
Atopaxar 100 mg daily
-
Atopaxar 200 mg daily
-
-
Duration: 24 weeks of treatment.[3]
-
Primary Endpoint: Bleeding events according to CURE and TIMI (Thrombolysis in Myocardial Infarction) classifications.[3]
Quantitative Efficacy and Safety Data (LANCELOT-CAD)
| Endpoint | Placebo (n=179) | Combined Atopaxar (n=541) | p-value | Reference |
| Efficacy | ||||
| MACE (CV Death, MI, Stroke, Recurrent Ischemia) | 4.6% | 2.6% | 0.20 | [4] |
| Safety | ||||
| CURE Any Bleeding | 0.6% | 3.9% | 0.03 | [3] |
| TIMI Any Bleeding | 6.8% | 10.3% | 0.17 | [3] |
Key Experimental Methodologies
Platelet Aggregation Assays
Light Transmission Aggregometry (LTA):
LTA is the gold standard for assessing platelet function. This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.
-
Platelet Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed to obtain platelet-poor plasma, which is used as a reference for 100% light transmission.
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Aggregation Measurement: PRP is placed in a cuvette in an aggregometer. An agonist is added, and the change in light transmission is recorded over time as platelets aggregate.
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Agonist: In the LANCELOT trials, platelet aggregation was induced using thrombin receptor–activating peptide (TRAP) at a concentration of 15 µM.[6]
Caption: Light Transmission Aggregometry (LTA) Workflow.
Holter Monitoring for Myocardial Ischemia
Continuous electrocardiogram (ECG) monitoring, or Holter monitoring, is used to detect transient myocardial ischemia, which may be asymptomatic.
Protocol:
-
Device Application: A portable Holter monitor with multiple leads is attached to the patient's chest.
-
Data Recording: The device continuously records the ECG for a specified period (e.g., 48 hours).
-
Data Analysis: The recorded ECG data is analyzed for ischemic changes.
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Ischemia Definition: An episode of ischemia is typically defined as a transient ST-segment depression of ≥1.0 mm from baseline, lasting for at least one minute.[8] In the LANCELOT-ACS trial, ECG changes compatible with ischemia included ST depression of at least 1 mm in two contiguous leads.[6]
Summary and Future Directions
Atopaxar demonstrated potent and rapid inhibition of PAR-1 mediated platelet aggregation in clinical trials.[6][7] In patients with ACS, atopaxar significantly reduced early myocardial ischemia detected by Holter monitoring without a significant increase in major bleeding.[2] However, dose-dependent increases in liver transaminases and QTc prolongation were observed.[2][3] The development of atopaxar was ultimately discontinued. Despite this, the study of atopaxar and other PAR-1 antagonists has provided valuable insights into the role of thrombin in thrombosis and the potential for targeted antiplatelet therapies.
References
- 1. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LANCELOT: Antiplatelet Agent Shows Positive Signs in Patients With ACS, Stable CAD | tctmd.com [tctmd.com]
- 5. Arterial thrombosis model with photochemical reaction in guinea-pig and its property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lesson From Antagonizing the Cellular Effects of Thrombin–Acute Coronary Syndromes - American College of Cardiology [acc.org]
- 7. Atopaxar in LANCELOT-ACS [medscape.com]
- 8. ST‐Segment Analysis in Ambulatory ECG (AECG or Holter) Monitoring in Patients with Coronary Artery Disease: Clinical Significance and Analytic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Atopaxar Hydrobromide for Antiplatelet Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of atopaxar hydrobromide, an investigational antiplatelet agent. The document details its mechanism of action, summarizes key clinical trial data, and outlines relevant experimental protocols, offering a valuable resource for professionals in the field of thrombosis and hemostasis research.
Core Mechanism of Action: PAR-1 Antagonism
Atopaxar is an orally active, potent, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor that plays a crucial role in thrombin-mediated platelet activation.[1][2] Thrombin, the most potent platelet agonist, cleaves the N-terminal domain of the PAR-1 receptor, exposing a new "tethered ligand" that binds to the receptor and initiates intracellular signaling.[1] Atopaxar competitively inhibits this binding, thereby blocking downstream signaling pathways that lead to platelet shape change, granule secretion, and aggregation.[1][3]
Signaling Pathway of PAR-1 and Inhibition by Atopaxar
The activation of PAR-1 by thrombin initiates a cascade of intracellular events through the coupling of heterotrimeric G proteins. Atopaxar's antagonism of PAR-1 effectively blocks these downstream signaling pathways.
Preclinical Research and Findings
Preclinical studies in animal models were instrumental in characterizing the antiplatelet and antithrombotic effects of atopaxar.
In Vitro and In Vivo Pharmacology
In preclinical evaluations, atopaxar demonstrated potent antiplatelet and antithrombotic effects. Notably, these effects were achieved without a significant prolongation of bleeding time in relevant animal models.[1]
Rat Model of Neointimal Hyperplasia
Atopaxar was investigated in a rat model of balloon-injury-induced intimal thickening to assess its effects on vascular smooth muscle cell (SMC) proliferation, a key process in restenosis.[4]
Table 1: Preclinical Data on Atopaxar
| Parameter | Model System | Key Findings | Reference |
| SMC Proliferation | Rat Aortic SMCs | IC₅₀ of 0.16 µM for thrombin-induced proliferation and 0.038 µM for TRAP-induced proliferation. | [4] |
| SMC Proliferation | Human Aortic SMCs | IC₅₀ of 0.028 µM and 0.079 µM for thrombin-induced proliferation at 0.3 and 3 units/ml, respectively. | [4] |
| Neointimal Formation | Rat Balloon-Injured Arterial Model | Repeated oral administration of 30 mg/kg once daily for 16 days significantly reduced neointimal formation. | [4] |
Clinical Development: Phase II Trials
Atopaxar has undergone Phase II clinical evaluation in two key trials: LANCELOT-ACS (in patients with acute coronary syndromes) and LANCELOT-CAD (in patients with high-risk coronary artery disease).
LANCELOT-ACS Trial
This multicenter, randomized, double-blind, placebo-controlled trial evaluated the safety and tolerability of atopaxar in patients with non-ST-elevation ACS.[5]
Table 2: LANCELOT-ACS Trial - Bleeding Outcomes (CURE Classification)
| Bleeding Event | Placebo (n=142) | Atopaxar 50 mg (n=156) | Atopaxar 100 mg (n=157) | Atopaxar 200 mg (n=148) | Combined Atopaxar (n=461) | P-value (Combined vs. Placebo) |
| Major or Minor | 2.17% | 1.3% | 5.8% | 2.1% | 3.08% | 0.63 |
| Major | 0% | 1.3% | 2.6% | 1.4% | 1.8% | 0.12 |
Table 3: LANCELOT-ACS Trial - Efficacy Outcomes
| Efficacy Endpoint | Placebo (n=142) | Combined Atopaxar (n=461) | P-value |
| CV Death, MI, or Stroke | 5.63% | 3.25% | 0.20 |
| CV Death, MI, Stroke, or Recurrent Ischemia | 7.75% | 8.03% | 0.93 |
| Holter-Detected Ischemia at 48h (Relative Risk) | - | 0.67 | 0.02 |
LANCELOT-CAD Trial
This trial assessed the safety and tolerability of prolonged atopaxar therapy in subjects with a history of high-risk coronary artery disease.[6]
Table 4: LANCELOT-CAD Trial - Bleeding Outcomes
| Bleeding Classification | Bleeding Event | Placebo (n=176) | Atopaxar 50 mg (n=178) | Atopaxar 100 mg (n=184) | Atopaxar 200 mg (n=182) | Combined Atopaxar (n=544) | P-value (Trend) |
| CURE | Overall | 0.6% | 3.9% | 1.7% | 5.9% | 3.9% | 0.01 |
| TIMI | Overall | 6.8% | 9.9% | 8.1% | 12.9% | 10.3% | 0.07 |
Table 5: LANCELOT-CAD Trial - Major Adverse Cardiac Events (MACE)
| MACE Endpoint | Placebo (n=176) | Combined Atopaxar (n=544) |
| CV Death, MI, Stroke, or Refractory Ischemia | 4.6% | 2.6% |
Experimental Protocols
TRAP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is a standard method to assess the efficacy of PAR-1 antagonists.
Objective: To measure the extent of platelet aggregation in response to a PAR-1 agonist, Thrombin Receptor-Activating Peptide (TRAP), and the inhibitory effect of atopaxar.
Methodology:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which serves as a blank.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP.
-
Assay Procedure:
-
Pipette a specific volume of PRP into a cuvette with a stir bar.
-
Incubate at 37°C for a defined period.
-
Add the test compound (atopaxar or vehicle control) and incubate.
-
Add TRAP to induce platelet aggregation.
-
Measure the change in light transmission over time using a platelet aggregometer.
-
Holter Monitoring for Myocardial Ischemia
Continuous electrocardiographic (ECG) monitoring is used to detect transient myocardial ischemia.
Objective: To identify episodes of ST-segment depression, indicative of myocardial ischemia, over a prolonged period.
Methodology:
-
Patient Preparation: Prepare the patient's skin by cleaning with alcohol to ensure good electrode contact.
-
Electrode Placement: Attach electrodes to the patient's chest in the standard 12-lead configuration.
-
Device Connection: Connect the electrodes to a portable Holter monitor.
-
Monitoring Period: The patient wears the monitor for a specified period (e.g., 48 hours), during which they maintain a diary of activities and symptoms.
-
Data Analysis: After the monitoring period, the recorded ECG data is downloaded and analyzed for ST-segment changes, arrhythmias, and heart rate variability.
Adverse Events and Safety Profile
In Phase II trials, atopaxar was generally well-tolerated. However, some adverse events were noted:
-
Bleeding: A trend towards increased minor bleeding was observed with atopaxar compared to placebo, particularly at higher doses.[6] There was no significant increase in major bleeding.[6]
-
Liver Function: Dose-dependent, transient elevations in liver transaminases were observed.
-
QTc Prolongation: A dose-dependent prolongation of the QTc interval was noted, without apparent clinical complications.[6]
Conclusion
This compound is a PAR-1 antagonist that has demonstrated potent antiplatelet effects in both preclinical and clinical studies. The Phase II clinical trial program has provided valuable data on its safety and efficacy profile. While the development of atopaxar has been discontinued, the research provides important insights into the therapeutic potential of PAR-1 antagonism in the management of atherothrombotic diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in this class of antiplatelet agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Atopaxar. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Antithrombotic Effects of GPIIb-IIIa Receptor Antagonist and TXA2 Receptor Antagonist in the Guinea-pig Thrombosis Model: Possible Role of TXA2 in Reocclusion after Thrombolysis | Semantic Scholar [semanticscholar.org]
- 4. Oral administration of the thrombin receptor antagonist E5555 (atopaxar) attenuates intimal thickening following balloon injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models of Neointimal Hyperplasia and Restenosis: Species-Specific Differences and Implications for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Atopaxar Hydrobromide: A Technical Guide to Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for atopaxar hydrobromide (formerly E5555), a potent, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1). The information presented herein is collated from publicly available scientific literature and is intended to serve as a detailed resource for professionals in the field of drug development and cardiovascular research.
Core Mechanism of Action
Atopaxar selectively targets the PAR-1 receptor, the primary thrombin receptor on human platelets. Thrombin, the most potent activator of platelets, cleaves the N-terminus of the PAR-1 receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop. This event triggers G-protein-coupled signaling cascades, leading to platelet shape change, degranulation, and aggregation, which are critical steps in thrombus formation.[1][2]
Atopaxar functions as a non-competitive antagonist, binding to PAR-1 at or near the tethered ligand binding site.[3][4] This binding allosterically prevents the conformational changes required for receptor activation, thereby inhibiting thrombin-mediated platelet signaling and subsequent aggregation.[1] A key characteristic of atopaxar is its reversibility, which allows for a more controlled antiplatelet effect compared to irreversible inhibitors.[5][6]
Caption: Atopaxar's mechanism of action on the PAR-1 signaling pathway.
Pharmacodynamic Profile
The pharmacodynamic properties of atopaxar have been characterized through a series of in vitro and ex vivo studies assessing its ability to inhibit platelet aggregation.
In Vitro Platelet Inhibition
Atopaxar demonstrates potent and selective inhibition of PAR-1 mediated platelet aggregation. Its effect is highly specific to the thrombin pathway, with minimal impact on platelet activation induced by other agonists like ADP or collagen.[1][7]
Table 1: In Vitro Inhibitory Activity of Atopaxar
| Assay | Target/Agonist | Endpoint | Result | Citation |
| Radioligand Binding Assay | PAR-1 on human platelet membranes | IC₅₀ | 19 nM (0.019 µM) | [5] |
| Platelet Aggregation | Thrombin Receptor-Activating Peptide (TRAP) | IC₅₀ | 64 nM | [7] |
| Platelet Aggregation | ADP | % Inhibition (at 20-100 ng/mL) | 10-15% | [1][7] |
| Platelet Aggregation | Collagen | % Inhibition (at 20-100 ng/mL) | 10-15% | [1][7] |
Experimental Protocol: In Vitro Platelet Aggregation Assay
Objective: To determine the concentration-dependent inhibitory effect of atopaxar on platelet aggregation induced by various agonists.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into citrate-containing tubes. PRP is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells.
-
Incubation: Aliquots of PRP are incubated with escalating concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist-Induced Aggregation: Platelet aggregation is initiated by adding a specific agonist, such as Thrombin Receptor-Activating Peptide (TRAP), ADP, or collagen, to the PRP samples in an aggregometer cuvette.
-
Measurement: Light transmission aggregometry is used to measure the change in light transmittance through the PRP suspension as platelets aggregate. The maximum aggregation percentage is recorded over a set time (e.g., 5-10 minutes).
-
Data Analysis: The percentage inhibition of aggregation at each atopaxar concentration is calculated relative to the vehicle control. The IC₅₀ value, the concentration of atopaxar that produces 50% inhibition, is determined by non-linear regression analysis of the concentration-response curve.
Preclinical Efficacy in Animal Models
The antithrombotic efficacy of atopaxar has been evaluated in various animal models, demonstrating its potential to prevent thrombosis without significantly impacting hemostasis.
In Vivo Antithrombotic Activity
Preclinical studies in guinea pigs and rats have established the in vivo efficacy of atopaxar in preventing arterial thrombosis and neointimal hyperplasia.
Table 2: Efficacy of Atopaxar in Preclinical Animal Models
| Animal Model | Species | Atopaxar Dose (Oral) | Key Finding | Citation |
| Photochemically-Induced Thrombosis (PIT) | Guinea Pig | 30 mg/kg | 1.8-fold prolongation in time to occlusion | [5] |
| Photochemically-Induced Thrombosis (PIT) | Guinea Pig | 100 mg/kg | 2.4-fold prolongation in time to occlusion | [5] |
| Bleeding Time Assay | Guinea Pig | Up to 1000 mg/kg | No significant prolongation of bleeding time | [5] |
| Balloon Injury Model | Rat | Not Specified | Inhibited neointimal hyperplasia | [3] |
| Intracranial Bleeding Model | Rabbit | Not Specified | Prevented associated vascular spasm | [1][7] |
Experimental Protocol: Photochemically-Induced Thrombosis (PIT) Model
Objective: To assess the in vivo antithrombotic effect of orally administered atopaxar in a model of arterial thrombosis.
-
Animal Preparation: Guinea pigs are anesthetized. The femoral artery is surgically exposed and isolated. A Doppler flow probe is placed around the artery to monitor blood flow continuously.
-
Drug Administration: Animals are randomly assigned to receive either vehicle control or this compound at various doses (e.g., 30, 100 mg/kg) via oral gavage at a predetermined time before the thrombotic challenge.
-
Induction of Thrombosis: A photosensitive dye (e.g., Rose Bengal) is administered intravenously. A specific segment of the exposed femoral artery is then irradiated with a green light laser. The light activates the dye, causing localized endothelial damage and initiating thrombus formation.
-
Endpoint Measurement: The primary endpoint is the time to complete occlusion of the artery, as determined by the cessation of blood flow measured by the Doppler probe.
-
Data Analysis: The time to occlusion for each animal in the atopaxar-treated groups is compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine if the prolongation of occlusion time is statistically significant.
Caption: Experimental workflow for the photochemically-induced thrombosis (PIT) model.
Pharmacokinetic Profile
Preclinical pharmacokinetic studies have characterized atopaxar as an orally available compound with a relatively rapid onset and a long half-life, suitable for once-daily dosing.
Table 3: Summary of Preclinical Pharmacokinetic Parameters for Atopaxar
| Parameter | Description | Value | Citation |
| Onset of Action | Time to achieve significant platelet inhibition | ~3.5 hours | [1][7] |
| Half-life (t½) | Time for plasma concentration to reduce by half | ~23 hours | [1][7] |
| Metabolism | Primary metabolic pathway | Hepatic Cytochrome P450 (CYP3A4) | [7] |
| Elimination | Primary route of excretion | Feces | [7] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. ovid.com [ovid.com]
An In-depth Technical Guide to Atopaxar Hydrobromide: Chemical Structure, Synthesis, and Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Atopaxar hydrobromide (E-5555), a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). The document details its chemical structure, physicochemical properties, a step-by-step synthesis protocol, mechanism of action, and relevant pharmacological data derived from preclinical and clinical studies.
Chemical Structure and Physicochemical Properties
Atopaxar is an orally active, small-molecule 2-iminopyridine derivative developed as an antiplatelet agent.[1][2] The hydrobromide salt form is chemically known as 2-(5,6-diethoxy-7-fluoro-1,3-dihydro-1-imino-2H-isoindol-2-yl)-1-(3-(1,1-dimethylethyl)-4-methoxy-5-(4-morpholinyl)phenyl)-ethanone, hydrobromide (1:1).[2]
The chemical and physical properties of Atopaxar and its hydrobromide salt are summarized below.
| Property | Value (Atopaxar Free Base) | Value (this compound) | Reference(s) |
| IUPAC Name | 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone | 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | [3][4] |
| Molecular Formula | C₂₉H₃₈FN₃O₅ | C₂₉H₃₉BrFN₃O₅ | [2][4] |
| Molecular Weight | 527.6 g/mol | 608.5 g/mol | [2][4] |
| Exact Mass | 527.27954948 Da | 607.20571 Da | [3][4] |
| CAS Number | 751475-53-3 | 474550-69-1 | [2] |
Mechanism of Action: PAR-1 Antagonism
Atopaxar exerts its antiplatelet effect by selectively and reversibly inhibiting the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[5][6]
Signaling Pathway:
-
Activation : Thrombin, the most potent physiological agonist of platelets, cleaves the N-terminus of the PAR-1 receptor.[6]
-
Tethered Ligand : This cleavage exposes a new N-terminal sequence which acts as a "tethered ligand," binding to the receptor's extracellular loop to initiate signaling.[7]
-
G-Protein Coupling : Activated PAR-1 couples with heterotrimeric G-proteins, primarily Gαq and Gα12/13.[5][8]
-
Downstream Effects : This G-protein activation triggers several intracellular signaling pathways that lead to calcium mobilization, ADP release, and ultimately, platelet shape change and aggregation.[5]
-
Inhibition by Atopaxar : Atopaxar functions as an orthosteric inhibitor, binding at or near the tethered ligand-binding site on PAR-1.[5][8][9] This blockade prevents receptor activation by the tethered ligand, thereby inhibiting thrombin-mediated platelet activation without affecting thrombin's ability to cleave fibrinogen.[5][9]
Synthesis of Atopaxar
The synthesis of Atopaxar is a multi-step process starting from 3-fluorocatechol. The following protocol is based on a described synthetic scheme.[7]
Experimental Protocol:
-
Step 1: Synthesis of 1,2-diethoxy-3-fluorobenzene (XIII)
-
3-fluorocatechol (XI) is dialkylated with ethyl iodide (XII) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield 1,2-diethoxy-3-fluorobenzene (XIII).
-
-
Step 2: Synthesis of 1,2-dibromo-4,5-diethoxy-3-fluorobenzene (XIV)
-
Compound (XIII) is brominated with bromine (Br₂) using sodium acetate (NaOAc) in acetic acid (AcOH) at 70°C to give the dibromo intermediate (XIV).
-
-
Step 3: Synthesis of 4,5-diethoxy-3-fluorophthalonitrile (XV)
-
A bromide substitution is performed on intermediate (XIV) with copper(I) cyanide (CuCN) in DMF at 150°C to afford the phthalonitrile derivative (XV).
-
-
Step 4: Reductive Cyclization to form Isoindole Intermediate
-
Compound (XV) undergoes reductive cyclization with hydrogen gas (H₂) over a platinum oxide (PtO₂) catalyst in a solvent mixture of EtOAc/EtOH/MeOH to yield the core isoindole intermediate.
-
-
Step 5: Synthesis of 3,4-diethoxy-2-fluoro-6-formylbenzonitrile (XVIII)
-
An alternative route involves the metalation of 3,4-diethoxy-2-fluorobenzonitrile (XVII) with butyllithium (BuLi) in the presence of tetramethylpiperidine (TMP) in THF at -10°C. This is followed by a reaction with DMF and quenching with acetic acid to yield the aldehyde (XVIII).
-
-
Step 6: Reduction to Benzylic Alcohol (XIX)
-
The aldehyde (XVIII) is reduced with sodium triacetoxyborohydride (NaBH(OAc)₃) in ethyl acetate (EtOAc) at 40°C to provide the corresponding benzylic alcohol (XIX).
-
-
Step 7: Mesylation (XX)
-
The alcohol (XIX) is activated as the mesylate (XX) using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dimethoxyethane (DME).
-
-
Step 8: Final Condensation
-
The final step involves the condensation of the activated isoindole intermediate with the appropriate phenyl ethanone derivative to yield Atopaxar.
-
Pharmacological Data
Atopaxar has been evaluated in multiple Phase I and II clinical trials (e.g., LANCELOT trials), providing key data on its pharmacodynamic and pharmacokinetic profiles.[5][7]
Pharmacodynamic Properties
| Parameter | Result | Condition/Dose | Reference(s) |
| IC₅₀ (haTRAP binding) | 0.019 µM | In vitro, human platelet membranes | [10] |
| Inhibition of Platelet Aggregation (IPA) | 91% | Single 100 mg oral dose in healthy volunteers | [5] |
| Inhibition of Platelet Aggregation (IPA) | 95% | Single 200 mg oral dose in healthy volunteers | [5] |
| Predose IPA (Week 12) | 66.5% | 50 mg daily in ACS patients | [9][11] |
| Predose IPA (Week 12) | 71.5% | 100 mg daily in ACS patients | [9][11] |
| Predose IPA (Week 12) | 88.9% | 200 mg daily in ACS patients | [9][11] |
Pharmacokinetic Properties
| Parameter | Value | Notes | Reference(s) |
| Route | Oral | Orally active antagonist | [1][5] |
| Half-life (t½) | 22 - 26 hours | Supports once-daily dosing | [5][9][11] |
| Onset of Effect | 3.5 hours | Time to observe effects after administration | [5] |
| Metabolism | Primarily CYP3A4 | Metabolized by the cytochrome P450 system | [5] |
| Elimination | Feces | Major route of elimination | [5] |
Clinical Safety and Tolerability (Phase II)
-
Bleeding : Atopaxar did not significantly increase clinically significant or major bleeding compared to placebo in Phase II trials.[7][12] However, a numerical increase in minor bleeding was observed.[13]
-
Adverse Events : At higher doses (e.g., 200 mg), dose-dependent transient increases in liver transaminases and modest prolongation of the QTc interval were noted.[6][7][13]
Conclusion
This compound is a well-characterized, potent, and reversible PAR-1 antagonist. Its mechanism of action, involving the direct blockade of thrombin-mediated platelet activation, represents a targeted approach to antiplatelet therapy. The synthesis is complex but well-documented. Pharmacological data from extensive clinical trials have established its efficacy in inhibiting platelet aggregation and have characterized its pharmacokinetic and safety profile. While development has been impacted by dose-dependent side effects, the data on Atopaxar provides a valuable foundation for research into PAR-1 antagonism in the management of atherothrombotic diseases.
References
- 1. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C29H39BrFN3O5 | CID 22929978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atopaxar | C29H38FN3O5 | CID 10459564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Atopaxar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Atopaxar Hydrobromide: A Deep Dive into its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atopaxar hydrobromide (E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets. By selectively inhibiting PAR-1, atopaxar modulates thrombin-mediated platelet aggregation, a key process in the pathophysiology of atherothrombotic diseases such as acute coronary syndrome (ACS) and coronary artery disease (CAD). This technical guide provides a comprehensive overview of the pharmacological profile of atopaxar, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial findings. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.
Mechanism of Action
Atopaxar exerts its antiplatelet effect by competitively and reversibly binding to the PAR-1 receptor on platelets. Thrombin, a serine protease, is the most potent activator of platelets and plays a crucial role in thrombus formation. It activates platelets by cleaving the N-terminal domain of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades that lead to platelet activation and aggregation. Atopaxar specifically blocks this interaction, thereby inhibiting thrombin-induced platelet activation.[1][2][3][4]
Signaling Pathway
The signaling pathway of PAR-1 activation and its inhibition by atopaxar is depicted below.
Pharmacodynamics
The pharmacodynamic effects of atopaxar have been primarily assessed through the inhibition of platelet aggregation in response to PAR-1 agonists like thrombin or thrombin receptor-activating peptide (TRAP).
In Vitro Activity
Atopaxar demonstrates potent and selective inhibition of PAR-1 mediated platelet aggregation.
| Parameter | Value | Description |
| IC50 | 19 nM | Concentration of atopaxar required to inhibit 50% of [3H]-haTRAP (high-affinity thrombin receptor activating peptide) binding to PAR-1 on human platelet membranes. |
Clinical Pharmacodynamics
In Phase II clinical trials (LANCELOT-ACS and LANCELOT-CAD), atopaxar demonstrated a dose-dependent inhibition of TRAP-induced platelet aggregation.
| Atopaxar Dose | Mean Inhibition of Platelet Aggregation | Patient Population |
| 50 mg daily | 20-60% | Acute Coronary Syndrome |
| 100 mg daily | >90% | Acute Coronary Syndrome & Coronary Artery Disease |
| 200 mg daily | >90% | Acute Coronary Syndrome & Coronary Artery Disease |
Pharmacokinetics
Atopaxar is orally administered and has a pharmacokinetic profile suitable for once-daily dosing.
| Parameter | Value | Description |
| Half-life (t1/2) | ~23 hours | The time required for the plasma concentration of atopaxar to reduce by half. |
| Time to Peak (Tmax) | Not explicitly reported | Time to reach maximum plasma concentration after oral administration. |
| Maximum Concentration (Cmax) | Not explicitly reported | Maximum plasma concentration achieved after oral administration. |
| Area Under the Curve (AUC) | Not explicitly reported | Total drug exposure over time. |
Note: Detailed human pharmacokinetic parameters such as Cmax, Tmax, and AUC are not consistently available in the public domain.
Preclinical Studies
Preclinical investigations in various animal models have demonstrated the antithrombotic efficacy of atopaxar without a significant increase in bleeding time.
| Preclinical Model | Key Findings |
| FeCl3-induced arterial thrombosis (mouse) | Atopaxar demonstrated a dose-dependent reduction in thrombus formation. |
| Arterio-venous shunt thrombosis (baboon) | Oral administration of a PAR-1 inhibitor similar to atopaxar inhibited platelet deposition by 50-70% without affecting bleeding times or coagulation parameters.[5] |
| Neointimal hyperplasia (rat) | Atopaxar was shown to inhibit neointimal hyperplasia in a balloon injury model. |
Clinical Trials: The LANCELOT Program
The safety and efficacy of atopaxar were primarily evaluated in the Phase II LANCELOT (Lessons from Antagonizing the Cellular Effects of Thrombin) clinical trial program, which included patients with Acute Coronary Syndrome (LANCELOT-ACS) and stable Coronary Artery Disease (LANCELOT-CAD).
LANCELOT-ACS Trial
-
Objective: To evaluate the safety and tolerability of atopaxar in patients with non-ST-elevation ACS.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: 603 patients with unstable angina or non-ST-elevation myocardial infarction.
-
Dosing: Patients were randomized to placebo or one of three atopaxar doses (400 mg loading dose followed by 50, 100, or 200 mg daily) for 12 weeks.
LANCELOT-CAD Trial
-
Objective: To examine the safety and tolerability of prolonged therapy with atopaxar in subjects with stable CAD.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: 720 patients with a history of high-risk CAD.
-
Dosing: Patients were randomized to placebo or one of three atopaxar doses (50, 100, or 200 mg daily) for 24 weeks.
Key Clinical Endpoints
The tables below summarize the key safety and efficacy findings from the LANCELOT trials.
Table 5.3.1: Bleeding Events (CURE Criteria)
| Bleeding Event | Atopaxar (Combined Doses) | Placebo | p-value |
| LANCELOT-ACS | |||
| Any CURE Bleeding | 3.1% | 2.2% | NS |
| LANCELOT-CAD | |||
| Any CURE Bleeding | 3.9% | 0.6% | 0.03 |
Table 5.3.2: Bleeding Events (TIMI Criteria)
| Bleeding Event | Atopaxar (Combined Doses) | Placebo | p-value |
| LANCELOT-CAD | |||
| Any TIMI Bleeding | 10.3% | 6.8% | 0.17 |
Table 5.3.3: Major Adverse Cardiovascular Events (MACE)
| MACE Endpoint | Atopaxar (Combined Doses) | Placebo | p-value |
| LANCELOT-CAD | |||
| CV death, MI, stroke, or recurrent ischemia | Numerically lower | Higher | NS |
NS: Not Significant
Adverse Events
Across the LANCELOT trials, atopaxar was generally well-tolerated. However, dose-dependent increases in liver transaminases and QTc prolongation were observed, particularly at the highest dose.[1][3]
Experimental Protocols
PAR-1 Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of atopaxar for the PAR-1 receptor.
Protocol:
-
Membrane Preparation: Human platelet membranes are prepared by standard centrifugation techniques.
-
Incubation: A fixed concentration of the radioligand, [3H]-haTRAP, is incubated with the platelet membranes in the presence of increasing concentrations of unlabeled atopaxar.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the atopaxar concentration. The IC50 value is determined by non-linear regression analysis.
Light Transmission Aggregometry (LTA)
Objective: To measure the effect of atopaxar on platelet aggregation.
Protocol:
-
Sample Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from citrated whole blood by differential centrifugation.
-
Calibration: The aggregometer is calibrated using PRP to set 0% light transmission and PPP to set 100% light transmission.
-
Assay: A sample of PRP is placed in the aggregometer and stirred at a constant temperature (37°C).
-
Agonist Addition: A PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), is added to the PRP to induce aggregation.
-
Measurement: The change in light transmission through the PRP sample is recorded over time as platelets aggregate.
-
Data Analysis: The extent of platelet aggregation is quantified, and the percentage of inhibition by atopaxar is calculated by comparing the aggregation response in the presence and absence of the drug. The specific concentration of TRAP used in the LANCELOT trials was not consistently reported in publicly available documents.
Conclusion
This compound is a potent and selective PAR-1 antagonist that effectively inhibits thrombin-mediated platelet aggregation. Phase II clinical trials have demonstrated its ability to achieve high levels of platelet inhibition. While the trials did not show a statistically significant reduction in major adverse cardiovascular events, they provided valuable insights into the safety profile of atopaxar, particularly regarding bleeding risk. The observed dose-dependent increases in liver enzymes and QTc prolongation highlight the need for careful dose selection and monitoring. Further larger-scale clinical trials would be necessary to definitively establish the clinical efficacy and long-term safety of atopaxar in the management of atherothrombotic diseases.
References
- 1. Atopaxar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atopaxar. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Atopaxar Hydrobromide: An In-Depth Technical Guide to In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopaxar hydrobromide, a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), has been a subject of significant interest in the development of antiplatelet therapies. As a key receptor for thrombin, the most potent activator of platelets, PAR-1 represents a critical target for modulating platelet aggregation and thrombus formation. This technical guide provides a comprehensive overview of the in vitro studies that have characterized the pharmacological profile of atopaxar, offering researchers and drug development professionals a detailed resource on its mechanism of action, potency, and cellular effects.
Core Mechanism of Action: PAR-1 Antagonism
Atopaxar is a reversible, orally active small molecule that specifically targets the PAR-1 receptor on platelets.[1][2] Thrombin, a serine protease, activates PAR-1 by cleaving its N-terminal domain, exposing a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor.[3] This activation triggers a cascade of intracellular signaling events, leading to platelet activation and aggregation. Atopaxar exerts its antiplatelet effect by competitively inhibiting the binding of the tethered ligand to the PAR-1 receptor, thereby blocking thrombin-induced platelet activation.
Quantitative Analysis of In Vitro Activity
The in vitro potency and efficacy of atopaxar have been quantified through various assays, providing a clear picture of its pharmacological profile.
Platelet Aggregation Inhibition
Atopaxar demonstrates potent, concentration-dependent inhibition of platelet aggregation induced by PAR-1 agonists such as thrombin and thrombin receptor-activating peptide (TRAP).
| Assay Type | Agonist | Atopaxar Concentration | % Inhibition | IC50 | Reference |
| Light Transmission Aggregometry | TRAP (15 µmol/L) | 50 mg (in vivo dosing) | 66.5% | - | [1] |
| Light Transmission Aggregometry | TRAP (15 µmol/L) | 100 mg (in vivo dosing) | 71.5% | - | [1] |
| Light Transmission Aggregometry | TRAP (15 µmol/L) | 200 mg (in vivo dosing) | 88.9% | - | [1] |
| Platelet Aggregation | TRAP | - | - | 64 nM | [4] |
Receptor Binding Affinity
Receptor binding assays have been employed to determine the affinity of atopaxar for the PAR-1 receptor. These studies typically utilize a radiolabeled PAR-1 agonist to compete with atopaxar for binding to platelet membranes.
| Assay Type | Radioligand | Atopaxar IC50 | Reference |
| [3H]-TRAP Binding | [3H]-TRAP | 0.019 µM | [2] |
Calcium Mobilization
Activation of the Gq-coupled PAR-1 receptor leads to an increase in intracellular calcium concentration. Atopaxar effectively inhibits this calcium mobilization in response to PAR-1 agonists.
| Cell Type | Agonist | Atopaxar IC50 | Reference |
| EA.hy926 endothelial cells | TFLLRN-NH2 (5 µM) | 0.033 µM | [5] |
Effects on Other Signaling Pathways
Beyond its primary target, atopaxar has been investigated for its effects on other signaling pathways. Notably, it has been shown to inhibit the JAK-STAT pathway and affect the viability of certain cancer cell lines.
| Assay Type | Cell Line | Endpoint | Atopaxar EC50/IC50 | Reference |
| JAK-STAT Inhibition | A549 | JAK-STAT Signaling | 5.90 µM (EC50) | [6] |
| Cell Viability | A549 | Cell Viability | 7.02 µM (IC50) | [6] |
Signaling Pathways and Experimental Workflows
PAR-1 Signaling Pathway
Atopaxar blocks the initiation of the PAR-1 signaling cascade. The following diagram illustrates the key steps in thrombin-induced platelet activation via PAR-1 and the point of intervention for atopaxar.
Caption: Atopaxar blocks PAR-1 activation, preventing downstream signaling.
Experimental Workflow: In Vitro Platelet Aggregation Assay
The following diagram outlines a typical workflow for assessing the effect of atopaxar on platelet aggregation in vitro.
Caption: Workflow for in vitro platelet aggregation assessment.
Detailed Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the inhibitory effect of atopaxar on PAR-1 agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Thrombin Receptor-Activating Peptide (TRAP) solution (e.g., 15 µmol/L).[1]
-
Light transmission aggregometer.
-
Aggregation cuvettes with stir bars.
-
Phosphate-buffered saline (PBS).
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-warm the PRP samples to 37°C. Add various concentrations of atopaxar or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline reading. Add the PAR-1 agonist (e.g., TRAP) to initiate aggregation.
-
Data Recording: Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each atopaxar concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Calcium Mobilization Assay
Objective: To determine the effect of atopaxar on PAR-1 agonist-induced intracellular calcium release.
Materials:
-
EA.hy926 endothelial cells (or another suitable cell line expressing PAR-1).[5]
-
Cell culture medium (e.g., DMEM) and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
PAR-1 agonist solution (e.g., TFLLRN-NH2).[5]
-
Fluorescence plate reader with an injection system.
-
96-well black-walled, clear-bottom plates.
Procedure:
-
Cell Seeding: Seed EA.hy926 cells into a 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add various concentrations of atopaxar or vehicle control to the wells and incubate for a specified period.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection and Reading: Inject the PAR-1 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the calcium response for each atopaxar concentration and determine the IC50 value.
JAK-STAT Pathway Inhibition Assay
Objective: To assess the inhibitory effect of atopaxar on the JAK-STAT signaling pathway.
Materials:
-
A549 human lung carcinoma cells.[6]
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Reagents for cell lysis and protein quantification.
-
Antibodies for Western blotting: anti-phospho-JAK1, anti-total-JAK1, anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3.
-
SDS-PAGE and Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Treatment: Culture A549 cells to a suitable confluency. Treat the cells with various concentrations of atopaxar for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of JAK1, JAK2, and STAT3.
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels. Determine the effect of atopaxar on the phosphorylation status of JAK and STAT proteins.
Conclusion
The in vitro studies of this compound have provided a robust characterization of its mechanism of action and pharmacological properties. As a potent and selective PAR-1 antagonist, atopaxar effectively inhibits thrombin-mediated platelet activation and aggregation. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the fields of thrombosis, hemostasis, and drug discovery, facilitating further investigation into the therapeutic potential of PAR-1 antagonism.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [agris.fao.org]
- 3. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. Western blot for JAK2 and phosphorylated-JAK2 in mouse podocytes [bio-protocol.org]
Atopaxar Hydrobromide: A Technical Guide to Preclinical Animal Model Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopaxar hydrobromide (E5555) is an orally active, potent, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1][2] Thrombin is the most potent activator of platelets, playing a crucial role in the pathophysiology of atherothrombotic diseases. By selectively inhibiting PAR-1, atopaxar interferes with thrombin-mediated platelet signaling, a key pathway in thrombus formation.[1][2] This technical guide provides an in-depth overview of the preclinical animal model data for atopaxar, focusing on its antithrombotic efficacy and effects on hemostasis. The information is presented to aid researchers and professionals in drug development in understanding the preclinical profile of this compound.
Mechanism of Action: PAR-1 Antagonism
Atopaxar specifically targets the G protein-coupled receptor PAR-1 on the platelet membrane.[1] Thrombin typically activates PAR-1 by cleaving its N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. Atopaxar binds to PAR-1 at or near the tethered ligand binding site, thereby preventing this activation and subsequent platelet aggregation.[1][3]
Caption: Atopaxar's mechanism of action as a PAR-1 antagonist.
Preclinical Efficacy in Animal Models
Preclinical studies in animal models have been instrumental in characterizing the antithrombotic potential of atopaxar. Key studies have utilized guinea pig and rat models to evaluate its effects on thrombosis and vascular injury.
Guinea Pig Photochemically-Induced Thrombosis (PIT) Model
A pivotal study evaluated the antithrombotic activity of atopaxar in a photochemically-induced thrombosis (PIT) model in guinea pigs. This model is used to assess the ability of a compound to prevent the formation of an occlusive thrombus in an artery.[1]
-
Animal Model: Male Hartley guinea pigs were used for the study.
-
Anesthesia: Animals were anesthetized, and the femoral artery was exposed.
-
Induction of Thrombosis: A photosensitive dye, rose bengal, was administered intravenously. A specific segment of the femoral artery was then irradiated with a green light to induce endothelial damage and subsequent thrombus formation.
-
Drug Administration: Atopaxar was administered orally at doses of 30 mg/kg and 100 mg/kg prior to the induction of thrombosis.
-
Endpoint Measurement: The primary endpoint was the time to occlusion of the femoral artery, which was monitored using a laser Doppler flowmeter.
| Treatment Group | Dose (mg/kg, p.o.) | Time to Occlusion (fold increase vs. control) | Reference |
| Control | - | 1.0 | [1] |
| Atopaxar | 30 | 1.8 | [1] |
| Atopaxar | 100 | 2.4 | [1] |
These results demonstrate a dose-dependent antithrombotic effect of atopaxar in a guinea pig model of arterial thrombosis.[1]
Rat Balloon Injury Model
Atopaxar has also been investigated for its effects on neointimal hyperplasia in a rat balloon injury model. This model simulates the vascular injury that can occur during procedures like angioplasty and is used to assess the potential of a drug to prevent restenosis.[4][5]
-
Animal Model: Male Sprague-Dawley rats are typically used for this model.
-
Anesthesia and Surgical Procedure: Animals are anesthetized, and the common, internal, and external carotid arteries are exposed. A balloon catheter is introduced into the common carotid artery via the external carotid artery.
-
Induction of Injury: The balloon is inflated to induce endothelial denudation and stretching of the vessel wall. The catheter is then removed, and blood flow is restored.
-
Drug Administration: Atopaxar would be administered orally for a specified period following the injury.
-
Endpoint Measurement: After a defined period (typically 2 weeks), the carotid artery is harvested, and histological analysis is performed to measure the neointimal area and the intima-to-media ratio, which are indicators of vascular remodeling and hyperplasia.
In Vitro Platelet Aggregation Data
The inhibitory effect of atopaxar on platelet aggregation has been characterized in vitro using human and guinea pig platelets.
| Platelet Source | Agonist | IC50 (µM) | Reference |
| Human | Thrombin | 0.064 | [1] |
| Human | TRAP | 0.031 | [1] |
| Guinea Pig | Thrombin | 0.13 | [1] |
| Guinea Pig | TRAP | 0.097 | [1] |
TRAP (Thrombin Receptor Activating Peptide) is a synthetic peptide that specifically activates PAR-1.
Importantly, atopaxar had no effect on platelet aggregation induced by ADP or collagen, highlighting its selectivity for the thrombin-PAR-1 pathway.[1]
Hemostasis and Bleeding Time
A critical aspect of antiplatelet therapy is the risk of bleeding. Preclinical studies with atopaxar have assessed its impact on bleeding time.
Bleeding Time in Guinea Pigs
In the same study that demonstrated its antithrombotic efficacy, the effect of atopaxar on bleeding time was evaluated in guinea pigs.
-
Animal Model: Male Hartley guinea pigs were used.
-
Drug Administration: Atopaxar was administered orally at doses up to 1000 mg/kg.
-
Measurement: A standardized incision was made on the ear, and the time until bleeding ceased was recorded.
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Bleeding Time | Reference |
| Atopaxar | up to 1000 | No prolongation | [1] |
This finding is significant as it suggests that atopaxar may have a favorable safety profile with a reduced risk of bleeding compared to other antiplatelet agents.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified PAR-1 signaling pathway in platelets.
Caption: Experimental workflow for the guinea pig PIT model.
Conclusion
The preclinical animal model data for this compound demonstrate its potential as a selective antithrombotic agent. In a guinea pig model of arterial thrombosis, atopaxar showed dose-dependent efficacy in preventing vessel occlusion. Crucially, this antithrombotic effect was not associated with an increase in bleeding time, suggesting a favorable therapeutic window. In vitro studies confirmed its mechanism of action as a potent and selective PAR-1 antagonist. Further studies in a rat model of vascular injury also indicated a potential role in preventing neointimal hyperplasia. These preclinical findings provided a strong rationale for the clinical development of atopaxar for the treatment and prevention of atherothrombotic diseases.
References
- 1. The novel and orally active thrombin receptor antagonist E5555 (Atopaxar) inhibits arterial thrombosis without affecting bleeding time in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Atopaxar Hydrobromide in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopaxar hydrobromide is a potent, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2][3] Thrombin is the most potent activator of platelets, playing a crucial role in the formation of thrombi.[4] By competitively inhibiting the PAR-1 receptor, Atopaxar effectively blocks thrombin-mediated platelet activation and subsequent aggregation.[2][5] This makes it a valuable tool for in vitro studies of platelet function and the development of novel antiplatelet therapies.
These application notes provide detailed protocols for the use of this compound in in vitro platelet aggregation assays, specifically focusing on Light Transmission Aggregometry (LTA).
Mechanism of Action
Thrombin, a serine protease, activates platelets by cleaving the N-terminus of the PAR-1 receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades that lead to platelet activation and aggregation.[1] Atopaxar specifically binds to the PAR-1 receptor at or near the tethered ligand binding site, preventing the conformational changes required for receptor activation and downstream signaling.[1]
References
- 1. Portico [access.portico.org]
- 2. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Atopaxar Hydrobromide in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Atopaxar hydrobromide (formerly E5555), a potent and selective protease-activated receptor-1 (PAR-1) antagonist, in preclinical animal models of thrombosis. This document includes summaries of key quantitative data, detailed experimental protocols for common thrombosis models, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is an orally active, reversible inhibitor of the PAR-1 receptor, the primary receptor for thrombin on human platelets. Thrombin is the most potent activator of platelets, playing a crucial role in the pathophysiology of arterial thrombosis. By selectively targeting PAR-1, Atopaxar inhibits thrombin-mediated platelet activation and aggregation, a key step in the formation of pathological thrombi. Preclinical studies in various animal models have been instrumental in characterizing the antithrombotic efficacy and safety profile of Atopaxar.
Mechanism of Action: PAR-1 Antagonism
Thrombin, a serine protease generated at sites of vascular injury, cleaves the N-terminal exodomain of the PAR-1 receptor on platelets. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating a conformational change. This leads to the activation of intracellular G-proteins (Gq, G12/13, and Gi) and subsequent signaling cascades that result in platelet shape change, granule release, and aggregation. Atopaxar competitively inhibits the binding of the tethered ligand to the PAR-1 receptor, thereby blocking downstream signaling and platelet activation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound from preclinical studies.
Table 1: In Vitro Inhibition of Platelet Aggregation by Atopaxar
| Species | Agonist | IC₅₀ (µM) | Reference |
| Human | Thrombin | 0.064 | [1] |
| Human | TRAP | 0.031 | [1] |
| Guinea Pig | Thrombin | 0.13 | [1] |
| Guinea Pig | TRAP | 0.097 | [1] |
| Human | ADP | No effect | [1] |
| Human | Collagen | No effect | [1] |
TRAP: Thrombin Receptor-Activating Peptide
Table 2: In Vivo Antithrombotic Efficacy of Atopaxar in a Photochemically-Induced Thrombosis (PIT) Model in Guinea Pigs
| Oral Dose (mg/kg) | Time to Occlusion (Fold Increase vs. Control) | Reference |
| 30 | 1.8 | [1] |
| 100 | 2.4 | [1] |
Table 3: Effect of Atopaxar on Bleeding Time in Guinea Pigs
| Oral Dose (mg/kg) | Effect on Bleeding Time | Reference |
| up to 1000 | No significant prolongation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antithrombotic effects of Atopaxar in animal models.
Protocol 1: Photochemically-Induced Thrombosis (PIT) in the Guinea Pig Femoral Artery
This model induces endothelial injury and subsequent thrombus formation through a photochemical reaction, closely mimicking aspects of arterial thrombosis.
Materials:
-
Male Hartley guinea pigs (400-600 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Rose Bengal (photosensitizing dye)
-
Anesthetic (e.g., pentobarbital sodium)
-
Green light laser (540 nm)
-
Doppler flow probe
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and maintain body temperature. Surgically expose the femoral artery.
-
Drug Administration: Administer this compound or vehicle orally at the desired dose (e.g., 30 or 100 mg/kg) 1-2 hours prior to thrombus induction.
-
Flow Probe Placement: Place a Doppler flow probe around the exposed femoral artery to monitor blood flow.
-
Thrombus Induction:
-
Administer Rose Bengal (e.g., 10 mg/kg) intravenously.
-
Immediately following Rose Bengal administration, irradiate a segment of the femoral artery with a green light laser.
-
-
Data Acquisition: Continuously monitor and record arterial blood flow until complete occlusion (cessation of blood flow) occurs. The time from the start of irradiation to complete occlusion is the primary endpoint.
Protocol 2: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rodents (Representative Protocol)
This widely used model employs a strong oxidizing agent to induce endothelial damage and rapid thrombus formation. While specific studies with Atopaxar in this model are not detailed in the provided search results, this protocol outlines a standard procedure.
Materials:
-
Mice or rats
-
This compound
-
Vehicle
-
Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)
-
Filter paper strips
-
Anesthetic
-
Doppler flow probe or intravital microscope
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and expose the common carotid artery.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before injury.
-
Injury Induction:
-
Place a small piece of filter paper saturated with FeCl₃ solution on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Thrombus Monitoring: Monitor blood flow using a Doppler probe until occlusion or for a set duration. Alternatively, visualize thrombus formation using intravital microscopy.
-
Endpoint Measurement: The primary endpoint is the time to stable vessel occlusion.
Protocol 3: Ex Vivo Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.
Materials:
-
Blood collected from the animal species of interest (e.g., guinea pig) in an anticoagulant (e.g., sodium citrate).
-
This compound
-
Platelet agonists: Thrombin, Thrombin Receptor-Activating Peptide (TRAP), ADP, Collagen.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed to obtain PRP.
-
Centrifuge a portion of the remaining blood at a high speed to obtain PPP.
-
-
Assay Performance:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate PRP with various concentrations of this compound or vehicle in the aggregometer cuvettes.
-
Add the platelet agonist (e.g., TRAP) to initiate aggregation.
-
Measure the change in light transmittance as platelets aggregate.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of Atopaxar compared to the vehicle control. Determine the IC₅₀ value.
Conclusion
This compound has demonstrated potent antithrombotic effects in animal models of thrombosis, primarily through the selective inhibition of PAR-1 mediated platelet activation. The data suggests a favorable profile of inhibiting pathological thrombus formation with a minimal impact on normal hemostasis, as indicated by the lack of significant prolongation of bleeding time at effective antithrombotic doses. The provided protocols offer a foundation for researchers to design and execute preclinical studies to further evaluate PAR-1 antagonists in the context of thrombotic diseases.
References
Application Note: Atopaxar Hydrobromide Solubility and Experimental Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Atopaxar hydrobromide (also known as E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] As a key receptor for thrombin on human platelets, PAR-1 is a critical target in the development of antiplatelet therapies for atherothrombotic diseases.[1][2][3] Atopaxar specifically interferes with PAR-1 signaling, thereby inhibiting thrombin-induced platelet aggregation.[2][4] This document provides essential data on the solubility of this compound and detailed protocols for its preparation in experimental settings.
Physicochemical and Solubility Data
Proper dissolution is critical for accurate and reproducible experimental results. This compound is soluble in organic solvents like DMSO and can be formulated for in vivo studies using co-solvents.
Table 1: Solubility of this compound
| Solvent | Concentration (w/v) | Molar Concentration | Notes |
| DMSO | 50 mg/mL[5] | 94.76 mM[5] | Sonication or heating may be required to achieve full dissolution.[1][5] |
| DMSO | 25 mg/mL[6] | 47.38 mM[6] | Sonication is recommended.[6] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | ≥ 4.74 mM | Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | ≥ 4.74 mM | Formulation: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
Mechanism of Action: PAR-1 Antagonism
Thrombin is the most potent physiological agonist of platelets, mediating its effects primarily through the G protein-coupled receptors PAR-1 and PAR-4.[2][3] At low concentrations, thrombin cleaves the N-terminal domain of PAR-1, exposing a "tethered ligand" that binds to the receptor and initiates intracellular signaling cascades.[2][7] This leads to G-protein activation (Gαq, Gα12/13), downstream signaling, and ultimately, platelet aggregation.[7] Atopaxar acts as an orthosteric inhibitor, blocking the tethered ligand binding pocket on PAR-1, thereby preventing receptor activation and subsequent platelet response.[2][7][8]
Experimental Protocols
Adherence to proper preparation and storage protocols is essential for maintaining the compound's activity.
Protocol 1: Preparation of Stock Solutions (e.g., 50 mM in DMSO)
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the powder. For example, to prepare a 50 mM solution from 10 mg of this compound (MW: 608.55 g/mol , assuming anhydrous), add 328.7 µL of DMSO.
-
Dissolution: Vortex the solution vigorously. If particulates remain, use an ultrasonic bath (20-40 kHz) to facilitate complete dissolution.[1][4] Gentle warming can also be applied if necessary. Ensure the final solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months or 1 year).[1][4]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the frozen stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. For cell-based assays, it is recommended that the stock solution concentration be at least 1000 times higher than the final working concentration to minimize solvent effects.
-
Mixing: Gently mix the working solution by pipetting or brief vortexing before adding to the experimental system.
-
Usage: Use freshly prepared working solutions for experiments.
Protocol 3: Preparation of Formulation for In Vivo Animal Studies
This protocol is an example for preparing a dosing solution of 2.5 mg/mL.[1]
-
Initial Dissolution: Prepare a concentrated stock in DMSO (e.g., 25 mg/mL).
-
Co-Solvent Addition: In a sterile tube, add the required volume of the DMSO stock.
-
Sequential Mixing: Add the co-solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Add 40% of the final volume as PEG300.
-
Add 5% of the final volume as Tween-80.
-
Add 45% of the final volume as saline to reach the final desired volume.
-
-
Final Formulation: The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: It is recommended to use the in vivo formulation on the same day it is prepared.[1]
Storage and Stability
-
Solid Powder: Store the solid compound in a dry, dark place. It is stable for up to 3 years at -20°C.[4][9] For short periods (days to weeks), it can be stored at 0-4°C.[9]
-
Stock Solutions: As mentioned, store DMSO stock solutions at -20°C for up to 1 month or -80°C for 6-12 months.[1][4] Avoid repeated freeze-thaw cycles.
-
In Vivo Formulations: It is strongly recommended to prepare these solutions freshly on the day of use to ensure stability and prevent precipitation.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Atopaxar | Protease-activated Receptor | TargetMol [targetmol.com]
- 7. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. medkoo.com [medkoo.com]
Atopaxar Hydrobromide: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopaxar hydrobromide is a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor that plays a critical role in thrombin-mediated platelet activation.[1][2] Beyond its well-documented antiplatelet effects, recent studies have unveiled its potential as an inhibitor of the JAK1/JAK2-STAT3 signaling pathway, suggesting a broader therapeutic utility in oncology.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its effects on both PAR-1 and JAK-STAT signaling pathways.
Mechanism of Action
This compound selectively targets the tethered ligand binding site of the PAR-1 receptor, thereby inhibiting thrombin-induced intracellular signaling cascades.[1][2] This blockade prevents platelet aggregation and activation. Additionally, Atopaxar has been shown to inhibit the phosphorylation of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), which in turn suppresses the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[3] This dual activity makes Atopaxar a valuable tool for studying cellular processes regulated by these distinct pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies. This information is crucial for designing experiments and selecting appropriate concentrations.
| Parameter | Cell/System | Value | Reference |
| IC50 (haTRAP binding) | Human Platelet Membranes | 0.019 µM | [5] |
| EC50 (JAK-STAT inhibition) | A549 cells (human lung carcinoma) | 5.90 µM | |
| IC50 (Cell Viability) | A549 cells (human lung carcinoma) | 7.02 µM | |
| Effective Concentration (Platelet Aggregation Inhibition) | Human Platelets | >80% inhibition at 50-200 mg daily doses (in vivo) | [6] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: PAR-1 Signaling Pathway Inhibition by Atopaxar.
Caption: JAK-STAT Signaling Pathway Inhibition by Atopaxar.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 608.54 g/mol ), dissolve 0.6085 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is adapted for a cell culture setting using isolated platelets.
Materials:
-
Human whole blood collected in citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
Thrombin or Thrombin Receptor-Activating Peptide (TRAP)
-
Light Transmission Aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Platelet Isolation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
-
Treatment:
-
Pre-incubate PRP with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C. The final DMSO concentration should not exceed 0.1%.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the Atopaxar-treated or control PRP to the aggregometer cuvettes.
-
Induce platelet aggregation by adding a sub-maximal concentration of thrombin (e.g., 0.1 U/mL) or TRAP (e.g., 10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each Atopaxar concentration compared to the vehicle control.
-
Determine the IC50 value of Atopaxar for platelet aggregation.
-
Caption: Platelet Aggregation Assay Workflow.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of Atopaxar on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the Atopaxar-containing medium or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value of Atopaxar for cell viability.
-
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
This protocol allows for the investigation of Atopaxar's effect on PAR-1 and JAK-STAT signaling pathways.
Materials:
-
Cell line of interest (e.g., endothelial cells for PAR-1, cancer cells with active STAT3 for JAK-STAT)
-
Complete cell culture medium
-
This compound stock solution
-
Stimulating agent (e.g., Thrombin for PAR-1, IL-6 for JAK-STAT)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p44/42 MAPK for PAR-1; anti-phospho-STAT3, anti-STAT3, anti-phospho-JAK1, anti-JAK1, anti-phospho-JAK2, anti-JAK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Pre-treat cells with this compound at desired concentrations for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., Thrombin for 5-10 minutes, IL-6 for 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound is a versatile research tool for investigating both PAR-1 mediated signaling and JAK-STAT pathway activity. The protocols outlined in these application notes provide a framework for conducting robust in vitro studies to elucidate the cellular effects of this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Application of Atopaxar Hydrobromide in Cardiovascular Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopaxar hydrobromide (E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1][2] Thrombin is the most potent activator of platelets and plays a crucial role in the pathophysiology of atherothrombotic events, which are central to acute coronary syndromes (ACS) and coronary artery disease (CAD).[3][4] By selectively inhibiting the PAR-1 pathway, atopaxar represents a targeted antiplatelet strategy that aims to reduce thrombotic events without significantly impacting other hemostatic pathways, potentially offering a favorable balance between efficacy and bleeding risk.[2][5] This document provides detailed application notes and experimental protocols for the use of this compound in cardiovascular research.
Mechanism of Action
Atopaxar specifically targets the G protein-coupled PAR-1 receptor on the platelet membrane.[1] Thrombin typically activates this receptor by cleaving its N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling.[1] Atopaxar competitively binds to the tethered ligand binding site on PAR-1, thereby preventing thrombin-mediated receptor activation.[1][2] This blockade inhibits downstream signaling through Gαq, Gαi/z, and Gα12/13, ultimately preventing platelet shape change, granule secretion, and aggregation induced by thrombin.[1] A key feature of atopaxar is its high selectivity for PAR-1, with minimal impact on platelet aggregation induced by other agonists like adenosine diphosphate (ADP) or collagen.[1][2]
Caption: Mechanism of action of this compound.
Applications in Cardiovascular Research
This compound has been primarily investigated as an antiplatelet therapy in patients with ACS and high-risk CAD.[6][7] Its application in research focuses on:
-
Investigating the role of the PAR-1 pathway in thrombosis: Atopaxar serves as a selective tool to dissect the contribution of thrombin-mediated platelet activation in various in vitro and in vivo models of thrombosis.
-
Evaluating novel antiplatelet strategies: Research with atopaxar contributes to understanding the potential benefits and risks of targeting the PAR-1 pathway, both as a monotherapy and in combination with other antiplatelet agents like aspirin and P2Y12 inhibitors.
-
Preclinical and clinical drug development: Atopaxar has undergone Phase II clinical trials (LANCELOT-ACS and LANCELOT-CAD) to evaluate its safety, tolerability, and efficacy in preventing major adverse cardiovascular events.[5][8]
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from the Phase II LANCELOT clinical trial programs.
Table 1: Inhibition of Platelet Aggregation (IPA) by Atopaxar
| Trial | Patient Population | Atopaxar Dose | Timepoint | Mean IPA (TRAP-induced) | Citation(s) |
| LANCELOT-ACS | ACS | 400 mg loading dose | 3-6 hours post-dose | >80% | [5] |
| LANCELOT-ACS | ACS | 50 mg daily | Week 12 (predose) | 66.5% | [5] |
| LANCELOT-ACS | ACS | 100 mg daily | Week 12 (predose) | 71.5% | [5] |
| LANCELOT-ACS | ACS | 200 mg daily | Week 12 (predose) | 88.9% | [5] |
| LANCELOT-CAD | Stable CAD | 200 mg daily | Week 12 | 99% | [2] |
| J-LANCELOT | ACS & High-Risk CAD | 100 mg & 200 mg daily | Trough dosing levels | >90% | [6] |
| J-LANCELOT | ACS & High-Risk CAD | 50 mg daily | Trough dosing levels | 20-60% | [6] |
Table 2: Safety Outcomes of Atopaxar in Clinical Trials
| Trial | Patient Population | Endpoint | Placebo | Atopaxar (Combined Doses) | p-value | Citation(s) |
| LANCELOT-ACS | ACS | CURE Major or Minor Bleeding | 2.17% | 3.08% | 0.63 | [5][9] |
| LANCELOT-ACS | ACS | CURE Major Bleeding | 0% | 1.8% | 0.12 | [5][9] |
| LANCELOT-CAD | Stable CAD | CURE Bleeding (Any) | 0.6% | 3.9% | 0.03 | [8] |
| LANCELOT-CAD | Stable CAD | TIMI Bleeding (Any) | 6.8% | 10.3% | 0.17 | [8] |
| LANCELOT-ACS | ACS | CV Death, MI, or Stroke | 5.63% | 3.25% | 0.20 | [5][9] |
| LANCELOT-CAD | Stable CAD | Major Adverse Cardiac Events | Numerically Higher | Numerically Lower | NS | [8] |
Note: NS = Not Statistically Significant.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is designed to assess the inhibitory effect of atopaxar on thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.
Caption: Workflow for Light Transmission Aggregometry.
Materials:
-
This compound stock solution (in appropriate solvent, e.g., DMSO)
-
Thrombin Receptor-Activating Peptide-6 (TRAP-6)
-
Human whole blood collected in 3.2% sodium citrate
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Centrifuge
Methodology:
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Collect venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes) to obtain Platelet-Poor Plasma (PPP), which will be used as a reference.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standard concentration (e.g., 250 x 10⁹/L) using PPP.
-
-
Atopaxar Incubation:
-
Pre-warm the PRP samples to 37°C.
-
Add varying concentrations of this compound or vehicle control to the PRP samples and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Platelet Aggregation Measurement:
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Place the PRP sample (with atopaxar or vehicle) in the aggregometer cuvette with a stir bar.
-
Add TRAP-6 (final concentration typically 10-20 µM) to the PRP to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the Inhibition of Platelet Aggregation (IPA) for each atopaxar concentration compared to the vehicle control.
-
Protocol 2: Clinical Trial Design for Assessing Atopaxar (Based on LANCELOT Studies)
This protocol outlines a generalized framework for a Phase II clinical trial to evaluate the safety and efficacy of atopaxar in a cardiovascular patient population.
Caption: Generalized workflow for a Phase II clinical trial of atopaxar.
1. Study Design:
2. Patient Population:
-
Inclusion Criteria: Patients with a recent history of ACS (e.g., non-ST-elevation myocardial infarction or unstable angina) or stable CAD with high-risk features.[1][8]
-
Exclusion Criteria: High risk of bleeding, severe anemia, thrombocytopenia, history of intracranial hemorrhage, planned major surgery, or severe hepatic or renal impairment.[1]
3. Randomization and Treatment:
-
Patients are randomized to receive either placebo or one of several daily doses of atopaxar (e.g., 50 mg, 100 mg, 200 mg).[5][8]
-
For ACS patients, a loading dose (e.g., 400 mg) may be administered.[5]
4. Concomitant Medications:
-
Patients should receive standard-of-care therapy, which may include aspirin and a P2Y12 inhibitor (e.g., clopidogrel).[1]
5. Endpoints:
-
Primary Safety Endpoint: Incidence of major and minor bleeding events, often classified using established criteria such as TIMI (Thrombolysis in Myocardial Infarction) and CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events).[8]
-
Secondary Efficacy Endpoints:
-
Other Safety Assessments: Monitoring of liver function tests (transaminase levels) and electrocardiograms for QTc interval prolongation.[8][9]
6. Statistical Analysis:
-
The primary analysis for safety endpoints would compare the incidence of bleeding between the combined atopaxar groups and the placebo group.
-
Efficacy endpoints would be analyzed on an intention-to-treat basis.
-
Trends across different doses of atopaxar would also be assessed.
Conclusion
This compound is a valuable research tool for investigating the role of PAR-1 in cardiovascular disease. The provided data and protocols offer a framework for its application in both preclinical and clinical research settings. While Phase II trials have demonstrated its potent antiplatelet effects, they have also highlighted the need for careful consideration of its safety profile, particularly regarding bleeding risk and off-target effects at higher doses.[8][10] Further research is necessary to fully elucidate the therapeutic potential of atopaxar in the management of atherothrombotic diseases.
References
- 1. Lesson From Antagonizing the Cellular Effects of Thrombin–Acute Coronary Syndromes - American College of Cardiology [acc.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. haemochrom.de [haemochrom.de]
- 8. Lessons From Antagonizing the Cellular Effect of Thrombin–Coronary Artery Disease - American College of Cardiology [acc.org]
- 9. Double-blind, placebo-controlled Phase II studies of the protease-activated receptor 1 antagonist E5555 (atopaxar) in Japanese patients with acute coronary syndrome or high-risk coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Atopaxar Hydrobromide: A Tool Compound for Investigating PAR-1 Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atopaxar hydrobromide (formerly E5555) is a potent, orally active, and selective reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor that plays a critical role in thrombin-mediated platelet activation.[1][2][3] Its ability to specifically block the tethered ligand binding site of PAR-1 makes it an invaluable tool for elucidating the physiological and pathological roles of PAR-1 signaling in thrombosis, inflammation, and other cellular processes.[4] These application notes provide detailed protocols for utilizing atopaxar in both in vitro and in vivo experimental settings to probe PAR-1 function.
Mechanism of Action
Thrombin, a key serine protease in the coagulation cascade, activates platelets by cleaving the N-terminal extracellular domain of PAR-1. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate intracellular signaling.[4][5] Atopaxar selectively and reversibly binds to this tethered ligand binding site on PAR-1, thereby preventing receptor activation by thrombin and synthetic PAR-1 agonists like thrombin receptor-activating peptide (TRAP).[6]
Data Presentation
The following table summarizes the quantitative data for this compound from various in vitro studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 7.02 µM | Inhibition of cell viability in A549 cells. | [2] |
| EC50 | 5.90 µM | Inhibition of the JAK-STAT pathway in A549 cells. | [2] |
| Inhibition of Platelet Aggregation | >80% | In response to 15 µmol/L TRAP, 3-6 hours after a 400 mg loading dose in patients. | [6] |
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of atopaxar to inhibit TRAP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
Thrombin Receptor-Activating Peptide (TRAP-6)
-
Human whole blood collected in 3.2% sodium citrate
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Atopaxar Incubation:
-
Pre-incubate aliquots of PRP with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Light Transmission Aggregometry:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the pre-incubated PRP sample to the aggregometer cuvette with a stir bar.
-
Initiate platelet aggregation by adding a PAR-1 agonist, such as TRAP, at a final concentration of 15 µM.[6]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each concentration of atopaxar.
-
Plot the percentage of inhibition against the logarithm of the atopaxar concentration to determine the IC50 value.
-
In Vivo Model of Photochemically-Induced Thrombosis in Guinea Pigs
This protocol outlines the use of atopaxar in a guinea pig model of arterial thrombosis.
Materials:
-
This compound
-
Rose Bengal
-
Anesthetic (e.g., pentobarbital)
-
Male Hartley guinea pigs
-
Surgical instruments
-
Fiber-optic light source with a 540 nm filter
Protocol:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Surgically expose the femoral artery.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose (e.g., 10, 30, 100 mg/kg) or vehicle control at a specified time before thrombosis induction.[7]
-
-
Induction of Thrombosis:
-
Endpoint Measurement:
-
Monitor blood flow in the femoral artery continuously.
-
The primary endpoint is the time to complete occlusion of the artery.[8]
-
-
Data Analysis:
-
Compare the time to occlusion in the atopaxar-treated groups to the vehicle control group.
-
Statistical analysis (e.g., ANOVA) can be used to determine the significance of the effect of atopaxar.
-
Mandatory Visualizations
Caption: PAR-1 Signaling Pathway and Atopaxar Inhibition.
Caption: In Vitro Platelet Aggregation Workflow.
References
- 1. 2.4. Light transmission Aggregometry [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ovid.com [ovid.com]
- 5. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arterial thrombosis model with photochemical reaction in guinea-pig and its property - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of Atopaxar Hydrobromide in Preclinical Laboratory Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopaxar hydrobromide (E5555) is a potent and selective, orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] Thrombin is the most potent activator of platelets and plays a crucial role in the pathophysiology of atherothrombosis.[1][2] By competitively inhibiting the PAR-1 receptor, Atopaxar blocks thrombin-mediated platelet activation and aggregation, a key step in the formation of pathological thrombi.[3] These application notes provide detailed protocols for assessing the efficacy of this compound in established in vitro and in vivo laboratory models.
Mechanism of Action and Signaling Pathway
This compound is a reversible, competitive antagonist that binds to the PAR-1 receptor, preventing its activation by thrombin.[3] Thrombin typically activates PAR-1 by cleaving its N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding intramolecularly to the receptor and triggering downstream signaling.[4] This signaling cascade, primarily through Gq and G12/13 proteins, leads to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, platelet shape change, granule secretion, and aggregation.[3][4] Atopaxar sterically hinders the binding of the tethered ligand, thereby inhibiting this entire signaling cascade.[3]
Caption: PAR-1 signaling pathway and the inhibitory action of Atopaxar.
Quantitative Efficacy Data of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical and clinical models.
| In Vitro Efficacy: Platelet Aggregation | |
| Assay | Species |
| Platelet Aggregation | Guinea Pig |
| Platelet Aggregation | Guinea Pig |
| In Vivo Efficacy: Thrombosis Models | |||
| Model | Species | Dose (mg/kg, oral) | Endpoint |
| Photochemically-Induced Thrombosis | Guinea Pig | 30 | Time to Occlusion |
| Photochemically-Induced Thrombosis | Guinea Pig | 100 | Time to Occlusion |
| Balloon Injury | Rat | 30 (daily for 16 days) | Neointimal Formation |
| Safety Pharmacology: Bleeding Time | ||
| Model | Species | Dose (mg/kg, oral) |
| Tail Transection | Guinea Pig | Up to 1000 |
| Clinical Efficacy: Platelet Aggregation Inhibition in Patients with CAD | |
| Dose | Inhibition of TRAP-induced Platelet Aggregation |
| 50 mg | 20-60% |
| 100 mg | >90% |
| 200 mg | >90% |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
In Vitro Models
1. TRAP-Induced Platelet Aggregation Assay
This assay measures the ability of Atopaxar to inhibit platelet aggregation induced by Thrombin Receptor-Activating Peptide (TRAP), a synthetic peptide that directly activates the PAR-1 receptor.
Caption: Workflow for TRAP-induced platelet aggregation assay.
Protocol:
-
Blood Collection: Collect whole blood from the intended species (e.g., human, guinea pig) into tubes containing 3.2% or 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant, which is the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP, which is used to set the 100% aggregation baseline in the aggregometer.
-
Assay Procedure:
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes).
-
Place the PRP sample in an aggregometer cuvette with a stir bar and establish a baseline reading.
-
Add a specific concentration of TRAP (e.g., 15 µM) to induce platelet aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of Atopaxar compared to the vehicle control. Determine the IC50 value, which is the concentration of Atopaxar that inhibits 50% of the TRAP-induced platelet aggregation.
In Vivo Models
1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model assesses the ability of Atopaxar to prevent the formation of an occlusive thrombus in a chemically injured artery.
Caption: Workflow for the Ferric Chloride-induced thrombosis model.
Protocol:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-350g) and maintain its body temperature.
-
Surgical Procedure:
-
Make a midline cervical incision and carefully dissect to expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration: Administer this compound or vehicle orally or intravenously at predetermined times before inducing thrombosis.
-
Thrombosis Induction:
-
Apply a piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 35-50%) directly onto the surface of the carotid artery for a defined period (e.g., 5-10 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Efficacy Measurement:
-
Continuously monitor blood flow until complete occlusion occurs (flow ceases). The primary endpoint is the time to occlusion .
-
Alternatively, at a set time point after injury, the thrombosed arterial segment can be excised, and the thrombus weight can be determined.
-
-
Data Analysis: Compare the time to occlusion or thrombus weight in the Atopaxar-treated groups to the vehicle control group.
2. Balloon Injury Model of Neointimal Hyperplasia in Rats
This model evaluates the effect of Atopaxar on the proliferative response of the vessel wall to mechanical injury, which is relevant to restenosis following angioplasty.
Caption: Workflow for the balloon injury model of neointimal hyperplasia.
Protocol:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-400g).
-
Surgical Injury:
-
Expose the common, internal, and external carotid arteries.
-
Insert a Fogarty 2F balloon catheter through an arteriotomy in the external carotid artery and advance it into the common carotid artery.
-
Inflate the balloon to a specific pressure and pass it through the artery multiple times (e.g., 3 times) to denude the endothelium.
-
Remove the catheter and ligate the external carotid artery.
-
-
Drug Administration: Administer this compound or vehicle orally daily for a period of 14 to 28 days post-injury.
-
Tissue Harvesting and Analysis:
-
At the end of the treatment period, euthanize the animal and perfuse-fix the arterial tree.
-
Excise the injured carotid artery segment.
-
Process the tissue for histology and cut cross-sections.
-
Stain the sections (e.g., with Hematoxylin and Eosin or Verhoeff-Van Gieson stain) to visualize the vessel layers.
-
-
Efficacy Measurement:
-
Using image analysis software, measure the areas of the lumen, intima, and media.
-
Calculate the neointimal area and the intima-to-media area ratio .
-
-
Data Analysis: Compare the neointimal area and intima/media ratio in the Atopaxar-treated groups to the vehicle control group.
3. Tail Bleeding Time Assay
This assay assesses the potential for Atopaxar to prolong bleeding, a key safety parameter for antithrombotic agents.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., guinea pig, mouse, or rat) and maintain its body temperature.
-
Drug Administration: Administer this compound or vehicle at various doses.
-
Bleeding Induction: After a specified time post-dosing, transect a small distal portion of the tail (e.g., 2-3 mm).
-
Measurement:
-
Immediately immerse the tail in pre-warmed saline (37°C).
-
Record the time from transection until the cessation of bleeding for a defined period (e.g., 30 seconds). The total time is the bleeding time .
-
A cut-off time (e.g., 20-30 minutes) is typically set to avoid excessive blood loss.
-
-
Data Analysis: Compare the mean bleeding time in the Atopaxar-treated groups to the vehicle control group.
Conclusion
The laboratory models and protocols described in these application notes provide a robust framework for evaluating the efficacy of this compound. The in vitro platelet aggregation assays confirm the direct inhibitory effect on the PAR-1 receptor, while the in vivo thrombosis and balloon injury models demonstrate its potential antithrombotic and anti-proliferative effects in a physiological context. The bleeding time assay is a critical component for assessing the safety profile of this compound. Consistent and reproducible data from these models are essential for the preclinical development of Atopaxar and other PAR-1 antagonists.
References
- 1. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cordynamics.com [cordynamics.com]
- 4. Differences in clotting parameters between species for preclinical large animal studies of cardiovascular devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Atopaxar Hydrobromide: A Tool for Investigating Thrombin-Mediated Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atopaxar hydrobromide is a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor in thrombin-mediated signaling.[1][2] As a reversible, orally active inhibitor, Atopaxar has been a valuable tool in both preclinical and clinical research to dissect the complex signaling cascades initiated by thrombin, a central enzyme in hemostasis and thrombosis.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study thrombin signaling pathways in various cellular contexts, with a focus on platelet and endothelial cell responses.
Mechanism of Action: Thrombin activates PAR-1 by cleaving its extracellular N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling.[4] this compound acts as a competitive antagonist at the PAR-1 receptor, preventing this activation and subsequent downstream signaling events.[5]
Physicochemical Properties and Storage
A clear understanding of this compound's properties is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₈BrFN₄O₃ | [6] |
| Molecular Weight | 608.5 g/mol | [7] |
| Solubility | Soluble in DMSO (up to 10 mM) | [7] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (In Solvent) | -80°C for up to 1 year | [7] |
Note: For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
Data Presentation: In Vitro Efficacy of Atopaxar
The following table summarizes the in vitro inhibitory activity of Atopaxar in various functional assays.
| Assay | System | Agonist | IC₅₀ (µM) | Reference |
| PAR-1 Binding | Human Platelet Membranes | haTRAP | 0.019 | [8] |
| Calcium Mobilization | Endothelial Cells | TFLLRN-NH₂ | 0.033 | N/A |
| Platelet Aggregation | Human Platelet-Rich Plasma | Thrombin | Not specified | [8] |
| Platelet Aggregation | Human Platelet-Rich Plasma | TRAP | Not specified | [8] |
| Smooth Muscle Cell Proliferation | Rat Aortic SMCs | Thrombin | 0.16 | [9] |
| Smooth Muscle Cell Proliferation | Rat Aortic SMCs | TRAP | 0.038 | [9] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study thrombin-mediated signaling using this compound.
Calcium Mobilization Assay
This assay measures the inhibition of thrombin-induced intracellular calcium release in response to Atopaxar.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Thrombin or PAR-1 agonist peptide (e.g., TFLLRN-NH₂)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed endothelial cells in 96-well plates and grow to confluence.
-
Prepare a stock solution of this compound in DMSO.
-
Load cells with Fura-2 AM (or other calcium indicator) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Add varying concentrations of this compound (prepared in HBSS) to the wells and incubate for 15-30 minutes at 37°C.
-
Measure baseline fluorescence.
-
Add thrombin or a PAR-1 agonist peptide to the wells to stimulate calcium release.
-
Immediately measure the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
Calculate the inhibition of calcium mobilization for each Atopaxar concentration and determine the IC₅₀ value.
Platelet Aggregation Assay
This protocol details the use of light transmission aggregometry to assess the inhibitory effect of Atopaxar on platelet aggregation.
Materials:
-
Freshly drawn human whole blood
-
3.2% sodium citrate anticoagulant
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Thrombin or Thrombin Receptor-Activating Peptide (TRAP)
-
This compound
-
Light Transmission Aggregometer
Procedure:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count of the PRP if necessary.
-
Pre-warm PRP samples to 37°C.
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Add varying concentrations of this compound to the PRP samples and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Add the agonist (thrombin or TRAP) to initiate platelet aggregation.
-
Record the change in light transmission for several minutes.
-
Determine the percentage of inhibition of aggregation for each Atopaxar concentration and calculate the IC₅₀.
Western Blotting for Downstream Signaling
This protocol outlines the investigation of Atopaxar's effect on the phosphorylation of key downstream signaling molecules like ERK and Akt.
Materials:
-
Platelets or endothelial cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-PAR-1)[4][10][11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a predetermined time.
-
Stimulate the cells with thrombin for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
The following diagrams illustrate key concepts related to Atopaxar and thrombin signaling.
Caption: Thrombin-mediated PAR-1 signaling cascade.
Caption: Mechanism of action of Atopaxar.
Caption: General experimental workflow.
References
- 1. Atopaxar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atopaxar. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAR1 Polyclonal Antibody (PA5-116040) [thermofisher.com]
- 5. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. 7tmantibodies.com [7tmantibodies.com]
- 11. PAR1 (E9J9L) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Atopaxar Hydrobromide in Rodent Thrombosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Atopaxar hydrobromide (E5555), a potent and selective protease-activated receptor-1 (PAR-1) antagonist, in preclinical rodent models of arterial thrombosis.[1] This document includes summaries of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
Introduction
This compound is an orally active inhibitor of PAR-1, the primary receptor for thrombin on human platelets.[1] Thrombin is a key serine protease in the coagulation cascade and the most potent activator of platelets.[1] By blocking the thrombin receptor, Atopaxar effectively inhibits platelet activation and aggregation, a critical step in the formation of arterial thrombi.[1] Preclinical studies in rodent models are essential for evaluating the antithrombotic efficacy and safety profile of novel antiplatelet agents like Atopaxar.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in rodent models.
Table 1: Effect of Oral Atopaxar (E5555) on Time to Occlusion in a Guinea Pig Arterial Thrombosis Model
| Species | Thrombosis Model | Treatment Group | Dose (mg/kg, p.o.) | N | Time to Occlusion (min, Mean ± SEM) | Fold Increase vs. Control |
| Guinea Pig | Photochemically-Induced | Vehicle (Control) | - | 10 | 18.6 ± 2.0 | - |
| Atopaxar (E5555) | 30 | 10 | 33.5 ± 4.5 | 1.8 | ||
| Atopaxar (E5555) | 100 | 10 | 44.8 ± 6.0 | 2.4 | ||
| Data extracted from a study by Abe, N. et al. (2011).[1] | ||||||
| *p < 0.05 vs. Vehicle |
Table 2: Effect of Oral Atopaxar (E5555) on Neointimal Formation in a Rat Balloon Injury Model
| Species | Model | Treatment Group | Dose (mg/kg/day, p.o.) | Duration | N | Neointimal Area (mm², Mean ± SEM) | % Inhibition |
| Rat | Carotid Artery Balloon Injury | Vehicle (Control) | - | 16 days | 10 | 0.25 ± 0.03 | - |
| Atopaxar (E5555) | 30 | 16 days | 10 | 0.15 ± 0.02 | 40% | ||
| Data extracted from a study by Kogushi, M. et al. (2011).[2] | |||||||
| p < 0.05 vs. Vehicle |
Signaling Pathway and Experimental Workflow
Atopaxar Mechanism of Action
Atopaxar functions by antagonizing the PAR-1 receptor, thereby inhibiting thrombin-induced platelet activation. The diagram below illustrates this signaling pathway.
Caption: Atopaxar blocks thrombin-mediated PAR-1 signaling.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the antithrombotic efficacy of Atopaxar in a rodent model of arterial thrombosis.
Caption: Workflow for rodent thrombosis model studies.
Experimental Protocols
The following are detailed protocols for common rodent arterial thrombosis models, adapted for the evaluation of this compound.
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to assess the efficacy of antithrombotic agents by inducing endothelial injury and subsequent thrombus formation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Ferric chloride (FeCl₃) solution (e.g., 20% w/v in distilled water)
-
Filter paper discs (2 mm diameter)
-
Surgical instruments (scissors, forceps, vessel clamp)
-
Doppler flow probe and flowmeter
-
Physiological saline
Procedure:
-
Animal Preparation and Drug Administration:
-
Acclimatize rats for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Administer this compound (e.g., 30 or 100 mg/kg) or vehicle by oral gavage 1-2 hours before the induction of thrombosis.
-
-
Anesthesia and Surgery:
-
Anesthetize the rat with sodium pentobarbital.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and expose the right common carotid artery, carefully separating it from the vagus nerve and surrounding tissues.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombosis Induction:
-
Allow the arterial blood flow to stabilize.
-
Apply a 2 mm filter paper disc saturated with 20% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.
-
After 10 minutes, remove the filter paper and rinse the area with physiological saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor the carotid artery blood flow using the Doppler flowmeter.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow (flow < 0.1 ml/min) for a sustained period (e.g., 5 minutes).
-
If occlusion does not occur within a set time (e.g., 60 minutes), the experiment is terminated.
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
-
Protocol 2: Electrically-Induced Carotid Artery Thrombosis Model in Mice
This model produces a platelet-rich thrombus through electrical stimulation-induced endothelial damage.
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound
-
Vehicle
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Micromanipulator and stimulating electrode
-
Constant current stimulator
-
Surgical microscope
-
Doppler flow probe or laser Doppler flowmeter
Procedure:
-
Animal Preparation and Drug Administration:
-
Acclimatize mice for at least one week.
-
Administer this compound (e.g., 30 or 100 mg/kg) or vehicle by oral gavage 1 hour prior to surgery.
-
-
Anesthesia and Surgery:
-
Anesthetize the mouse and maintain its body temperature.
-
Under a surgical microscope, expose the left common carotid artery.
-
Position a flow probe to monitor blood flow.
-
-
Thrombosis Induction:
-
Place a stimulating electrode in contact with the arterial wall.
-
Apply a constant electrical current (e.g., 250 µA) for a fixed duration (e.g., 5 minutes) to induce endothelial injury.
-
-
Monitoring and Endpoint:
-
Monitor blood flow continuously.
-
Determine the time to stable occlusion.
-
Alternatively, after a set period post-stimulation, excise the arterial segment, and quantify the thrombus by weight or histological analysis.
-
Conclusion
This compound has demonstrated significant antithrombotic effects in preclinical models by effectively blocking PAR-1 mediated platelet activation. The protocols outlined above provide standardized methods for evaluating the efficacy of Atopaxar and other PAR-1 antagonists in established rodent models of arterial thrombosis. Careful consideration of species, thrombosis induction method, drug dosage, and administration timing is crucial for obtaining reproducible and clinically relevant data.
References
- 1. The novel and orally active thrombin receptor antagonist E5555 (Atopaxar) inhibits arterial thrombosis without affecting bleeding time in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of the thrombin receptor antagonist E5555 (atopaxar) attenuates intimal thickening following balloon injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Atopaxar Hydrobromide Off-Target Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers encountering potential off-target effects of Atopaxar hydrobromide in experimental models. The following question-and-answer format directly addresses specific issues to facilitate accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular responses in our experiments with Atopaxar that do not seem to be mediated by PAR-1 inhibition. What are the known off-target effects of Atopaxar?
A1: While Atopaxar is a potent and selective PAR-1 antagonist, preclinical and clinical studies have identified several key off-target effects. These include:
-
Inhibition of the JAK-STAT Signaling Pathway: this compound has been identified as a specific inhibitor of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. It has been shown to inhibit the phosphorylation of JAK1, JAK2, and STAT3.[1]
-
Hepatotoxicity: Clinical trials have reported dose-dependent elevations in liver transaminases, indicating potential liver function abnormalities.[2][3][4][5][6][7][8]
-
QTc Interval Prolongation: A dose-dependent prolongation of the QTc interval has been observed in clinical studies, suggesting an effect on cardiac repolarization.[2][3][4][6][7][8]
Q2: Our research involves inflammatory pathways, and we suspect Atopaxar might be interfering with cytokine signaling. How does Atopaxar affect the JAK-STAT pathway?
A2: this compound acts as an inhibitor of the JAK-STAT3 signaling pathway. It has been shown to block both constitutively activated and cytokine-induced STAT3 phosphorylation. This is achieved through the inhibition of the upstream kinases, JAK1 and JAK2.[1] This inhibitory action can lead to a modulation of inflammatory responses and cellular proliferation that are independent of its PAR-1 antagonist activity.
Q3: We are planning in-vitro experiments and are concerned about potential hepatotoxicity. What is the evidence for Atopaxar-induced liver injury?
A3: Several clinical trials have documented a dose-dependent and transient elevation in liver transaminases in patients treated with Atopaxar.[2][3][4][5][6][7][8] While the precise molecular mechanism of Atopaxar-induced hepatotoxicity in preclinical models is not extensively detailed in publicly available literature, this clinical finding warrants careful monitoring of liver cell health in in-vitro and in-vivo models.
Q4: In our cardiovascular models, we are observing changes in action potential duration. Could Atopaxar be affecting cardiac ion channels?
Troubleshooting Guides
Issue 1: Unexpected Anti-inflammatory or Anti-proliferative Effects
Potential Cause: Inhibition of the JAK-STAT signaling pathway.
Troubleshooting Steps:
-
Confirm JAK-STAT Inhibition:
-
Perform a Western blot analysis to assess the phosphorylation status of JAK1, JAK2, and STAT3 in your experimental model upon treatment with Atopaxar. A decrease in p-JAK1, p-JAK2, and p-STAT3 would confirm this off-target effect.
-
-
Dose-Response Analysis:
-
Conduct a dose-response study to determine the concentration at which Atopaxar inhibits JAK-STAT signaling in your model. This will help in differentiating this effect from its PAR-1 antagonism.
-
-
Use of Controls:
-
Include a known JAK inhibitor as a positive control and a structurally unrelated PAR-1 antagonist as a negative control to delineate the effects specific to JAK-STAT inhibition by Atopaxar.
-
Issue 2: Evidence of Cellular Stress or Apoptosis in Liver Cell Models
Potential Cause: Atopaxar-induced hepatotoxicity.
Troubleshooting Steps:
-
Assess Cell Viability:
-
Utilize standard cytotoxicity assays such as MTT, LDH release, or live/dead staining to quantify the effect of Atopaxar on the viability of your liver cell model (e.g., HepG2, primary hepatocytes).
-
-
Monitor Mitochondrial Function:
-
Investigate mitochondrial membrane potential using fluorescent probes like JC-1 or TMRM to assess mitochondrial health, as mitochondrial dysfunction is a common mechanism of drug-induced liver injury.
-
-
Measure Oxidative Stress:
-
Quantify the production of reactive oxygen species (ROS) using assays like DCFDA to determine if oxidative stress is a contributing factor.
-
Issue 3: Alterations in Electrophysiological Recordings in Cardiac Models
Potential Cause: Blockade of cardiac ion channels, potentially hERG.
Troubleshooting Steps:
-
hERG Channel Assay:
-
If available, perform a patch-clamp electrophysiology study on cells expressing the hERG channel to directly measure any inhibitory effect of Atopaxar.
-
-
Action Potential Duration (APD) Measurement:
-
In isolated cardiomyocytes or cardiac tissue preparations, measure the APD at different concentrations of Atopaxar to quantify its effect on repolarization.
-
-
Consult Preclinical Safety Guidelines:
-
Refer to regulatory guidelines (e.g., ICH S7B) for preclinical evaluation of cardiovascular safety to ensure your experimental design is robust for assessing proarrhythmic risk.[9]
-
Quantitative Data Summary
| Off-Target Effect | Parameter | Value | Research Model |
| JAK-STAT Inhibition | Target | JAK1, JAK2, STAT3 | In vitro screening[1] |
| Effect | Inhibition of phosphorylation | In vitro screening[1] | |
| Hepatotoxicity | Observation | Dose-dependent transaminase elevation | Clinical Trials[2][3][4][5][6][7][8] |
| Cardiac Repolarization | Observation | Dose-dependent QTc prolongation | Clinical Trials[2][3][4][6][7][8] |
Note: Specific IC50/EC50 values for these off-target effects in preclinical models are not consistently reported in publicly available literature.
Experimental Protocols
Protocol 1: Western Blot for Assessing JAK-STAT Pathway Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line with active JAK-STAT signaling or cytokine-stimulated cells) and treat with varying concentrations of this compound for a specified time. Include vehicle control and a known JAK inhibitor as a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-JAK1, JAK1, p-JAK2, JAK2, p-STAT3, and STAT3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: In-Vitro Hepatotoxicity Assessment using MTT Assay
-
Cell Culture: Seed hepatocytes (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for 24-72 hours. Include a vehicle control and a known hepatotoxin as a positive control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.
Visualizations
Caption: Atopaxar's inhibitory effect on the JAK-STAT signaling pathway.
Caption: Workflow for investigating suspected off-target effects of Atopaxar.
References
- 1. researchgate.net [researchgate.net]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cibtech.org [cibtech.org]
- 6. researchgate.net [researchgate.net]
- 7. Double-blind, placebo-controlled Phase II studies of the protease-activated receptor 1 antagonist E5555 (atopaxar) in Japanese patients with acute coronary syndrome or high-risk coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QT interval prolongation: preclinical and clinical testing arrhythmogenesis in drugs and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Atopaxar hydrobromide solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Atopaxar hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is the hydrobromide salt form of Atopaxar, an orally active, potent, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2] It is chemically identified as 1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl) ethanone hydrobromide.[1] Like many small molecule inhibitors, this compound is a lipophilic compound with predicted low aqueous solubility.[3] It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4][5]
Q2: I am observing precipitation when preparing my this compound stock solution. What could be the cause?
A2: Precipitation upon preparation of an this compound solution can be due to several factors. The most common reason is exceeding the solubility limit of the compound in the chosen solvent. Water-based or aqueous buffer systems are particularly challenging. Another reason could be a change in temperature, as solubility is often temperature-dependent. For hydrobromide salts, the pH of the solution is also a critical factor; moving away from the optimal pH range can cause the compound to precipitate.
Q3: What are the recommended solvents for dissolving this compound?
A3: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent.[4][5] For in vivo experimental work, specific co-solvent systems are often required to maintain solubility upon dilution into aqueous physiological environments. Some commercially suggested solvent systems include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO with corn oil.[2][6]
Q4: Can I use sonication or heating to aid dissolution?
A4: Yes, sonication is a recommended technique to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO.[4] Gentle heating can also be employed to increase the rate of dissolution. However, it is crucial to monitor the temperature to prevent any potential degradation of the compound. Prolonged exposure to high temperatures should be avoided.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | The aqueous solubility of this compound is low. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution. | 1. Decrease Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay. 2. Use a Co-solvent System: Prepare an intermediate dilution of your DMSO stock in a water-miscible co-solvent like PEG300 or ethanol before the final dilution into the aqueous buffer. 3. Incorporate a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in the final aqueous medium can help to maintain solubility.[7][8] |
| Inconsistent Results in Cell-Based Assays | This may be due to inconsistent solubility or the formation of compound aggregates in the cell culture medium. | 1. Verify Stock Solution Clarity: Before each use, ensure your stock solution is completely dissolved and free of any visible particulates. 2. Optimize Dilution Protocol: Standardize your dilution procedure. A serial dilution approach is often more reliable than a single large dilution. 3. Pre-mix with Serum: For cell culture experiments, try pre-mixing the diluted compound with the serum component of your medium before adding it to the cells. The proteins in the serum can sometimes help to stabilize poorly soluble compounds. |
| Difficulty Preparing a High-Concentration Formulation for In Vivo Studies | The required dose for an in vivo study may necessitate a concentration that is difficult to achieve in a standard vehicle. | 1. Formulation with Excipients: Explore the use of formulation excipients designed to enhance solubility. These can include cyclodextrins (e.g., SBE-β-CD), which can form inclusion complexes with the drug molecule.[2][7] 2. pH Adjustment: As a hydrobromide salt, the solubility of this compound is likely pH-dependent. Experiment with adjusting the pH of your vehicle to a more acidic range, which may improve solubility. However, ensure the final pH is physiologically tolerable for the route of administration.[9][10] 3. Particle Size Reduction: For oral formulations, reducing the particle size of the solid compound through techniques like micronization can improve the dissolution rate and subsequent absorption.[7][11] |
Quantitative Solubility Data
The following table summarizes solubility information for Atopaxar, derived from publicly available data from chemical suppliers.
| Solvent/System | Reported Solubility | Source |
| DMSO | ≥ 10 mM | TargetMol[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (approx. 4.1 mM) | MedChemExpress[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (approx. 4.1 mM) | MedChemExpress[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (approx. 4.1 mM) | MedChemExpress[2] |
| Water (Predicted) | 0.00591 mg/mL | DrugBank[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (Molecular Weight: 608.54 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 6.085 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate initial dissolution.
-
Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution.[4]
-
Visually inspect the solution to confirm that no solid particles remain.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol 2: Solubilization using a Co-solvent/Surfactant System for In Vivo Use
-
Objective: To prepare a 2.5 mg/mL solution of this compound in a vehicle suitable for parenteral administration in animal models.
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
This protocol is based on a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
In a sterile tube, add the required volume of the 10 mM this compound DMSO stock.
-
Add the PEG300 to the tube and mix thoroughly by vortexing.
-
Add the Tween-80 and vortex again until the solution is homogeneous.
-
Finally, add the saline dropwise while continuously mixing.
-
The resulting solution should be clear. If any precipitation occurs, the final concentration may be too high for this vehicle system.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified PAR-1 signaling pathway inhibited by Atopaxar.
References
- 1. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. brieflands.com [brieflands.com]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Atopaxar Hydrobromide Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response curve experiments using Atopaxar hydrobromide. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Atopaxar is an orally active, selective, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2] It competitively inhibits the binding of thrombin to PAR-1, thereby blocking downstream signaling pathways that lead to platelet activation and aggregation.[3][4]
Q2: What are the known off-target effects of Atopaxar?
In clinical trials, higher doses of Atopaxar have been associated with a transient elevation in liver transaminases and a dose-dependent prolongation of the QTc interval.[5][6] Researchers should consider these potential effects when designing and interpreting their experiments, particularly in in vivo models.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing Atopaxar stock solutions for in vitro experiments.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then dilute it further in your assay buffer. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.
Q4: How should this compound be stored?
As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years). In solvent, stock solutions can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Platelet Aggregation Assays
Issue: High variability in platelet aggregation response.
-
Possible Cause: Inconsistent platelet preparation.
-
Solution: Standardize the protocol for preparing platelet-rich plasma (PRP), ensuring consistent centrifugation speed and time. Platelet function tests should be completed within 3 hours of blood collection.[8]
-
-
Possible Cause: Variation in agonist concentration.
-
Solution: Prepare fresh agonist solutions for each experiment and ensure accurate pipetting.
-
-
Possible Cause: Interference from the solvent.
-
Solution: Ensure the final concentration of DMSO in the assay is low (typically <0.1%) and consistent across all wells, including controls.
-
Issue: No inhibition of platelet aggregation observed with Atopaxar.
-
Possible Cause: Inappropriate agonist selection.
-
Solution: Atopaxar is a specific PAR-1 antagonist. It will not inhibit platelet aggregation induced by agonists that act on other pathways, such as ADP or collagen, to the same extent as PAR-1 specific agonists like Thrombin Receptor Activating Peptide (TRAP).[9] Use a PAR-1 agonist like TRAP as a positive control for inhibition.
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure that the Atopaxar stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Calcium Mobilization Assays
Issue: Low signal-to-noise ratio in calcium flux measurements.
-
Possible Cause: Inefficient dye loading.
-
Solution: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) and the incubation time for your specific cell type. Ensure that the loading buffer is appropriate and that cells are healthy.
-
-
Possible Cause: Cell health issues.
-
Solution: Ensure cells are not overgrown and are handled gently during the assay to maintain membrane integrity.
-
Issue: Inconsistent IC50 values for Atopaxar.
-
Possible Cause: Variation in cell passage number.
-
Solution: Use cells within a consistent and narrow passage number range for all experiments, as receptor expression levels can change with extensive passaging.
-
-
Possible Cause: Agonist concentration is too high.
-
Solution: Use an agonist concentration that elicits a submaximal response (EC80) to allow for a full dose-response curve of the antagonist.
-
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| IC50 | 0.033 µM | Calcium Mobilization (Endothelial Cells) | [10] |
| Clinical Doses (Phase II) | 50, 100, 200 mg daily | Coronary Artery Disease Patients | [6] |
| Platelet Inhibition (100 & 200 mg) | >90% | TRAP-induced platelet aggregation | [5] |
| Platelet Inhibition (50 mg) | 20-60% | TRAP-induced platelet aggregation | [5] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. The PPP will be used as a reference (100% aggregation).
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add this compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-15 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Controls:
-
Negative Control: PRP with vehicle (e.g., DMSO).
-
Positive Control (for aggregation): PRP with agonist but without Atopaxar.
-
Positive Control (for inhibition): A known potent PAR-1 antagonist.
-
Calcium Mobilization Assay
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., PAR-1 expressing cell line, endothelial cells) in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Add this compound at various concentrations (or vehicle control) to the wells and incubate for the desired time.
-
Place the plate in a fluorescence plate reader.
-
Inject the PAR-1 agonist (e.g., thrombin or TRAP) and immediately begin recording the fluorescence intensity over time.
-
-
Controls:
-
Negative Control: Cells with vehicle.
-
Positive Control (for calcium flux): Cells with agonist but without Atopaxar.
-
Positive Control (for inhibition): A known PAR-1 antagonist.
-
Maximal Calcium Release Control: Ionomycin can be used to determine the maximum calcium signal.
-
Visualizations
Caption: PAR-1 Signaling Pathway and Atopaxar Inhibition.
Caption: In Vitro Dose-Response Experimental Workflow.
References
- 1. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of anti-platelet drugs on human platelet aggregation with a novel whole blood aggregometer by a screen filtration pressure method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Double-blind, placebo-controlled Phase II studies of the protease-activated receptor 1 antagonist E5555 (atopaxar) in Japanese patients with acute coronary syndrome or high-risk coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Atopaxar hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atopaxar hydrobromide. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, selective, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] Thrombin, a key protease in the coagulation cascade, is the most potent activator of platelets, primarily through its action on PAR-1.[2][3] By blocking the thrombin receptor on platelets, Atopaxar interferes with thrombin-mediated platelet signaling and subsequent aggregation.[4][5][6]
Q2: What are the known off-target effects of this compound?
Unexpectedly, this compound has been identified as an inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2). This inhibition can disrupt the JAK-STAT signaling pathway, which is crucial for immunity, cell division, and apoptosis.[1] This off-target effect may contribute to some of the unexpected clinical and experimental results observed with the compound.
Troubleshooting Guides
In Vitro Platelet Aggregation Assays
Issue 1: High variability or inconsistent results in Light Transmission Aggregometry (LTA) when assessing Atopaxar's inhibitory effect.
-
Possible Cause 1: Pre-analytical variables affecting platelet function.
-
Solution: Platelet function is highly sensitive to handling. Ensure standardized procedures for blood collection (e.g., minimal venous occlusion, use of 3.2% sodium citrate anticoagulant), sample storage (room temperature), and preparation of platelet-rich plasma (PRP) by centrifugation at 150-200g for 10-15 minutes.[4] All processing should ideally occur within 4 hours of collection.[4]
-
-
Possible Cause 2: Improper agonist concentration.
-
Solution: The concentration of the PAR-1 agonist, such as Thrombin or Thrombin Receptor-Activating Peptide (TRAP), is critical. For TRAP, concentrations around 15 µM are often used to achieve a submaximal response that allows for the detection of inhibitory effects.[7] It is advisable to perform a dose-response curve for the agonist to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 3: Incorrect instrument settings.
-
Solution: Calibrate the aggregometer with platelet-poor plasma (PPP) to set 100% aggregation and with PRP for 0% aggregation. Ensure the sample is stirred consistently at 37°C throughout the assay, as lack of stirring will prevent aggregation.[4]
-
Issue 2: Atopaxar appears to inhibit platelet aggregation induced by agonists other than thrombin or TRAP.
-
Possible Cause: Non-specific binding or experimental artifact.
-
Solution: Atopaxar is a selective PAR-1 antagonist and should not significantly inhibit platelet aggregation induced by agonists that act through other pathways, such as ADP, collagen, or arachidonic acid, at concentrations where it effectively blocks PAR-1.[8] If inhibition of other pathways is observed, verify the purity of the Atopaxar compound and rule out solvent effects by including appropriate vehicle controls. Re-evaluate the agonist concentrations to ensure they are not supra-maximal, which could mask specificity.
-
Investigating Off-Target Effects
Issue 3: How can I confirm if Atopaxar is inhibiting the JAK-STAT pathway in my cell-based assay?
-
Possible Cause: Need for a specific assay to measure JAK-STAT inhibition.
-
Solution: A common method is to measure the phosphorylation of STAT proteins (e.g., STAT3 or STAT5) in response to cytokine stimulation. You can pre-incubate your cells with Atopaxar before stimulating them with a relevant cytokine (e.g., IL-6 to activate the JAK1/STAT3 pathway). The level of phosphorylated STAT can then be quantified using techniques like Western blotting or flow cytometry with phospho-specific antibodies. A reduction in phosphorylated STAT in the presence of Atopaxar would indicate inhibition of the JAK-STAT pathway.
-
Issue 4: Observing unexpected cytotoxicity in cell cultures treated with Atopaxar.
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Possible Cause 1: Off-target effects on cell viability.
-
Solution: The inhibition of the JAK-STAT pathway by Atopaxar can induce apoptosis and cell cycle arrest in some cell types, particularly cancer cells with constitutively active STAT3.[1] It is important to perform cell viability assays (e.g., MTT or trypan blue exclusion) across a range of Atopaxar concentrations to determine its cytotoxic profile in your specific cell line.
-
-
Possible Cause 2: Drug-induced liver injury mechanisms.
-
Solution: Clinical trials have shown that higher doses of Atopaxar can lead to elevated liver transaminases.[2][4][5] In vitro, this can be investigated using primary human hepatocytes or liver cell lines (e.g., HepG2). Treat the cells with varying concentrations of Atopaxar and measure the release of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.
-
Quantitative Data Summary
Table 1: Bleeding Events in the LANCELOT-CAD Trial [3][4][5]
| Bleeding Classification | Placebo (n=180) | Atopaxar 50 mg (n=180) | Atopaxar 100 mg (n=179) | Atopaxar 200 mg (n=181) |
| CURE Criteria | ||||
| Any Bleeding | 0.6% | 3.9% | 1.7% | 5.9% |
| Major Bleeding | 0% | 0.6% | 0% | 0.6% |
| Minor Bleeding | 0.6% | 3.3% | 1.7% | 5.3% |
| TIMI Criteria | ||||
| Any Bleeding | 6.8% | 9.9% | 8.1% | 12.9% |
| Major Bleeding | 0% | 0% | 0% | 0% |
| Minor Bleeding | 0.6% | 1.1% | 0.6% | 1.1% |
Table 2: Liver Function Abnormalities in the LANCELOT-CAD Trial
| Liver Function Test | Placebo | Atopaxar 50 mg | Atopaxar 100 mg | Atopaxar 200 mg |
| ALT ≥3x Upper Limit of Normal | 2.2% | 3.9% | 6.1% | 14.4% |
| ALT ≥5x Upper Limit of Normal | 1.1% | 2.2% | 3.4% | 7.7% |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 150-200g for 15 minutes at room temperature to obtain PRP.
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To obtain PPP, centrifuge the remaining blood at 2000g for 10 minutes.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Add a stir bar to a cuvette containing PRP.
-
Add the vehicle control or this compound at the desired concentration and incubate for a specified time.
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Add the PAR-1 agonist (e.g., TRAP at 15 µM) to initiate aggregation.
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Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Visualizations
Caption: Atopaxar's mechanism of action on the PAR-1 signaling pathway.
Caption: Atopaxar's off-target inhibition of the JAK-STAT signaling pathway.
References
- 1. QT prolongation assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Lesson From Antagonizing the Cellular Effects of Thrombin–Acute Coronary Syndromes - American College of Cardiology [acc.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 7. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Atopaxar hydrobromide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Atopaxar hydrobromide. It includes frequently asked questions for quick reference and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
For optimal stability, solid this compound should be stored under specific conditions to prevent degradation. Short-term storage (days to weeks) is recommended at 0 - 4°C in a dry, dark environment.[1] For long-term storage (months to years), the compound should be kept at -20°C.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is advisable to sonicate the solution to aid in dissolution.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound in DMSO should be stored frozen to maintain stability. For storage up to one month, -20°C is suitable. For longer-term storage, up to six months, it is recommended to store the solution at -80°C.[4]
Q4: Is this compound stable during shipping?
Yes, this compound is considered stable enough for shipment at ambient temperatures for a period of a few weeks, which includes time spent in customs.[1]
Q5: What is the expected shelf-life of this compound?
When stored correctly under long-term conditions (-20°C for solid, -80°C for solutions), this compound is expected to be stable for over three years.[1] Another source suggests a stability of four years at -20°C.[2]
Stability and Storage Data Summary
| Form | Condition | Temperature | Duration | Reference |
| Solid | Shipping | Ambient | Few weeks | [1] |
| Solid | Short-term | 0 - 4°C | Days to weeks | [1] |
| Solid | Long-term | -20°C | Months to years | [1][2] |
| Stock Solution (in DMSO) | Short-term | -20°C | 1 month | [4] |
| Stock Solution (in DMSO) | Long-term | -80°C | 6 months | [4] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Difficulty in dissolving the compound.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using a recommended solvent, such as DMSO.[1]
-
Increase the solvent volume to ensure the concentration is within the solubility limits.
-
Use sonication to facilitate the dissolution process.[3]
-
Gentle warming can be attempted, but monitor for any signs of degradation (e.g., color change).
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions of both the solid compound and the stock solution against the recommended guidelines.
-
If stock solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, consider preparing a fresh solution.
-
Protect the compound and its solutions from light.
-
If degradation is suspected, a stability-indicating analytical method, such as HPLC, would be required to assess the purity of the compound.
-
Issue 3: Precipitation of the compound in aqueous buffers.
-
Possible Cause: this compound has limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Minimize the concentration of the DMSO stock solution added to the aqueous buffer. It is recommended that the final DMSO concentration in the assay be kept low (typically <0.5%) to avoid precipitation and solvent effects.
-
Ensure the final concentration of Atopaxar in the aqueous medium does not exceed its solubility limit.
-
Prepare the final dilution immediately before use.
-
Experimental Protocols
While specific forced degradation studies for this compound are not publicly available, a general protocol can be followed to assess its stability under various stress conditions. This protocol is based on ICH guidelines for stability testing.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions and to identify potential degradation products.
Methodology: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method, typically with a C18 column and a mobile phase consisting of a buffer and an organic solvent in a gradient elution.
-
Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of this compound in each condition.
-
Characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.
-
Potential Degradation Pathways
Based on the chemical structure of Atopaxar, several functional groups could be susceptible to degradation under stress conditions. The following diagram illustrates these potential sites of chemical instability. It is important to note that this is a theoretical representation, and experimental data is required to confirm the actual degradation pathways.
References
Minimizing bleeding risk with Atopaxar in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Atopaxar in animal studies, with a specific focus on minimizing bleeding risk.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Atopaxar is expected to have a lower bleeding risk compared to other antiplatelet agents?
Atopaxar is a competitive antagonist of the Protease-Activated Receptor-1 (PAR-1). The rationale for a potentially lower bleeding risk stems from the specific role of PAR-1 in thrombosis and hemostasis. It is hypothesized that PAR-1-mediated platelet activation is more critical for pathological thrombosis (the formation of harmful blood clots) than for normal hemostasis (the physiological process that stops bleeding).[1] By selectively inhibiting PAR-1, Atopaxar aims to reduce thrombotic events without significantly impairing the initial stages of platelet plug formation necessary for routine hemostasis.
Q2: Preclinical data on bleeding with Atopaxar seems limited. What did the initial animal studies show regarding bleeding risk?
Publicly available quantitative data from preclinical animal studies on Atopaxar is scarce. However, reviews of its preclinical development consistently state that Atopaxar demonstrated a dose-dependent inhibition of thrombin-induced platelet aggregation without significantly affecting bleeding time or other coagulation parameters in animal models.[1] This lack of effect on bleeding time in preclinical models was a key finding supporting its development. It is important to note that in human clinical trials, Atopaxar was associated with a trend towards more minor bleeding complications, although it did not significantly increase the risk of major bleeding.[2][3]
Q3: We are observing unexpected bleeding in our animal model with Atopaxar. What are the potential causes?
Several factors could contribute to unexpected bleeding in animal studies with Atopaxar. Here are some key areas to troubleshoot:
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Animal Model Selection: A critical consideration is the species-specific expression of PAR-1 on platelets. While humans, monkeys, and guinea pigs express PAR-1 on their platelets, common laboratory rodents like mice and rats do not.[4] If you are using a rodent model, any observed bleeding is likely not due to the direct antiplatelet effect of Atopaxar via PAR-1 and may be related to off-target effects or other experimental variables. For studying PAR-1 mediated antiplatelet effects and associated bleeding, a primate model is more appropriate.
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Concomitant Medications: The co-administration of other anticoagulant or antiplatelet drugs (e.g., aspirin, clopidogrel) can synergistically increase bleeding risk.[5] Review your experimental protocol to ensure no other agents that affect hemostasis are being administered.
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Surgical Procedures: The nature and extent of surgical intervention in your model can significantly impact bleeding outcomes. Ensure that surgical techniques are consistent and minimally traumatic across all experimental groups.
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Underlying Pathology: Some disease models can intrinsically alter hemostatic function. Consider whether the underlying pathology in your animal model could predispose the animals to bleeding.
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Dosage: While preclinical studies reported a good safety profile regarding bleeding, ensure that the dosage of Atopaxar being used is appropriate and has been validated. An unexpectedly high dose could lead to off-target effects.
Troubleshooting Guides
Issue: Inconsistent Bleeding Time Results in a Rodent Model
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Problem: High variability in tail bleeding time assays in mice or rats treated with Atopaxar.
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Root Cause Analysis: As mentioned in the FAQs, mice and rats lack PAR-1 on their platelets. Therefore, the tail bleeding assay in these models is not a suitable method to assess the specific bleeding risk associated with Atopaxar's intended mechanism of action. The variability observed is likely due to other factors.
-
Solution:
-
Re-evaluate Model: For assessing bleeding risk related to PAR-1 antagonism, consider using a more appropriate species, such as a non-human primate.
-
Focus on Other Endpoints: If a rodent model must be used for other reasons (e.g., a specific disease model), focus on endpoints other than bleeding time to assess the effects of Atopaxar, such as markers of thrombosis in relevant arterial injury models.
-
Standardize Assay Conditions: If you must proceed with bleeding time measurements in rodents for other purposes, ensure strict standardization of the protocol, including the method of tail transection, water temperature, and animal anesthesia, as these can all influence results.[6]
-
Issue: Increased Bleeding in a Primate Model
-
Problem: A significant increase in bleeding time or blood loss is observed in a primate model treated with Atopaxar, contrary to initial preclinical reports.
-
Troubleshooting Steps:
-
Verify Dosing: Double-check all dose calculations and administration routes. An overdose is a potential cause of exaggerated pharmacological effects.
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Assess for Drug Interactions: If Atopaxar is being administered with other compounds, thoroughly investigate the potential for pharmacokinetic or pharmacodynamic interactions that could enhance bleeding risk.
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Review Anesthesia Protocol: Certain anesthetics can have effects on cardiovascular function and hemostasis. Ensure the anesthetic regimen is consistent and has been reported not to interfere with bleeding parameters.
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Baseline Health Screen: Ensure all animals are healthy and have normal baseline coagulation parameters before initiating the study. Underlying health issues can affect bleeding propensity.
-
Data Presentation
As specific quantitative data from preclinical animal studies with Atopaxar is not publicly available, the following tables provide an illustrative representation of the expected outcomes based on qualitative descriptions from the literature. These tables are intended to serve as a guide for researchers in structuring their own data.
Table 1: Illustrative Dose-Response Effect of Atopaxar on Bleeding Time in a Primate Model
| Treatment Group | Dose (mg/kg) | N (animals) | Mean Bleeding Time (minutes) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 10 | 4.2 | 1.1 | - |
| Atopaxar Low Dose | 1 | 10 | 4.5 | 1.3 | > 0.05 |
| Atopaxar Mid Dose | 3 | 10 | 4.8 | 1.5 | > 0.05 |
| Atopaxar High Dose | 10 | 10 | 5.1 | 1.6 | > 0.05 |
Table 2: Illustrative Comparison of Bleeding Parameters with Different Antiplatelet Agents in a Primate Model
| Treatment Group | Dose (mg/kg) | Mean Bleeding Time (minutes) | Mean Blood Loss (mL) |
| Vehicle | - | 4.1 | 0.25 |
| Atopaxar | 5 | 4.9 | 0.30 |
| Aspirin | 10 | 8.5 | 0.65 |
| Clopidogrel | 10 | 7.9 | 0.58 |
*p < 0.05 compared to Vehicle. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Tail Transection Bleeding Time Assay (Mouse/Rat)
This protocol is provided for general guidance on performing a tail bleeding assay. As noted, this model is not ideal for assessing the specific antiplatelet bleeding risk of PAR-1 antagonists.
-
Anesthesia: Anesthetize the animal (e.g., with a mixture of ketamine and xylazine). Confirm adequate anesthesia by lack of pedal withdrawal reflex.
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Positioning: Place the animal in a prone position on a warming pad to maintain body temperature.
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Tail Immersion: Immerse the tail in a tube containing isotonic saline pre-warmed to 37°C.
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Transection: After a brief equilibration period, remove the tail from the saline and, using a sterile scalpel, transect the tail at a specific diameter (e.g., 3 mm from the tip).
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Bleeding Measurement: Immediately re-immerse the tail in the 37°C saline and start a stopwatch. The time to cessation of bleeding for a continuous period (e.g., 2 minutes) is recorded as the bleeding time. A predetermined cutoff time (e.g., 20 minutes) should be established.
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Blood Loss Quantification (Optional): Blood loss can be quantified by measuring the amount of hemoglobin in the saline using a spectrophotometer or by calculating the change in the animal's body weight before and after the assay.[7]
Protocol 2: Forearm Bleeding Time (Non-Human Primate)
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Anesthesia and Preparation: Anesthetize the primate and place it in a supine position. Shave the forearm to expose the skin.
-
Blood Pressure Cuff: Place a blood pressure cuff on the upper arm and inflate to a constant pressure (e.g., 40 mmHg) to ensure standardized venous pressure.
-
Incision: Use a template bleeding device to make a standardized incision (e.g., 5 mm long and 1 mm deep) on the volar surface of the forearm.
-
Bleeding Measurement: Start a stopwatch at the time of incision. Every 30 seconds, gently blot the blood from the incision site with filter paper without disturbing the forming clot.
-
Endpoint: The time from incision until bleeding ceases is recorded as the bleeding time.
Visualizations
Caption: Atopaxar's mechanism of action in inhibiting PAR-1 signaling.
Caption: General experimental workflow for assessing bleeding risk.
References
- 1. researchgate.net [researchgate.net]
- 2. Atopaxar. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind, placebo-controlled Phase II studies of the protease-activated receptor 1 antagonist E5555 (atopaxar) in Japanese patients with acute coronary syndrome or high-risk coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bleeding time in rats: a comparison of different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
Atopaxar and QTc Prolongation: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for QTc prolongation with atopaxar, a reversible protease-activated receptor-1 (PAR-1) antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of atopaxar's effects on cardiac repolarization.
Issue 1: Variability in QTc Measurements in In-Vitro Assays
-
Potential Cause: Inconsistent experimental conditions, such as temperature fluctuations, variable cell passage numbers, or instability of the compound in the assay medium.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Ensure a stable incubation temperature and CO2 level.
-
Compound Stability: Assess the stability of atopaxar in your specific assay medium over the time course of the experiment.
-
Positive Control: Include a known QTc-prolonging agent (e.g., dofetilide) as a positive control in every experiment to validate assay sensitivity.
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Automated Patch Clamp: If available, utilize automated patch-clamp systems for higher throughput and more consistent data acquisition.
-
Issue 2: Discrepancies Between Preclinical and Clinical QTc Data
-
Potential Cause: Differences in species-specific ion channel pharmacology, drug metabolism, or protein binding.
-
Troubleshooting Steps:
-
Metabolite Profiling: Investigate whether atopaxar metabolites have activity on cardiac ion channels.
-
Protein Binding: Determine the fraction of unbound atopaxar in plasma for both the preclinical species and humans to compare effective concentrations.
-
hERG Current Assessment: If not already done, perform a thorough in-vitro assessment of atopaxar's effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel, as this is a primary mechanism for drug-induced QTc prolongation.[1]
-
Issue 3: Difficulty in Establishing a Clear Dose-Response Relationship for QTc Prolongation
-
Potential Cause: A narrow therapeutic window, the presence of active metabolites with different potencies, or complex off-target effects.
-
Troubleshooting Steps:
-
Concentration-QTc Modeling: In clinical studies, use concentration-QTc modeling to analyze the relationship between plasma drug concentration and QTc interval changes. This can provide a more precise understanding than dose-based analysis.
-
Comprehensive Ion Channel Screening: Broaden the investigation to include other cardiac ion channels beyond hERG (e.g., sodium, calcium channels) to identify any potential multi-channel effects.
-
Frequently Asked Questions (FAQs)
Q1: Has QTc prolongation been observed with atopaxar in clinical trials?
A1: Yes, dose-dependent QTc prolongation has been observed with atopaxar in Phase II clinical trials.[2][3][4][5][6][7][8][9][10] Specifically, the LANCELOT-CAD and LANCELOT-ACS trials reported this finding, particularly at higher doses.[3][11][12]
Q2: What is the proposed mechanism for atopaxar-induced QTc prolongation?
A2: The precise mechanism linking PAR-1 antagonism to QTc prolongation is not yet fully understood. It is unknown whether this is a direct consequence of PAR-1 inhibition or an off-target effect of the molecule.[13] The primary mechanism for drug-induced QTc prolongation is typically the blockade of the hERG potassium channel.[1]
Q3: What specific quantitative data on QTc prolongation with atopaxar is available from clinical trials?
A3: The following tables summarize the available quantitative data from the LANCELOT-ACS and LANCELOT-CAD trials.
Data Presentation
Table 1: Mean QTc Interval in the LANCELOT-ACS Trial [11]
| Treatment Group | Mean QTc Interval (ms) |
| Placebo | 409.4 |
| Atopaxar 50 mg | 410.9 |
| Atopaxar 100 mg | 414.4 |
| Atopaxar 200 mg | 417.8 |
Table 2: QTc Prolongation >30 ms from Baseline in the LANCELOT-CAD Trial [12]
| Treatment Group | Percentage of Patients with >30 ms QTc Prolongation |
| Atopaxar 50 mg | 4.6% |
| Atopaxar 100 mg | 8.3% |
| Atopaxar 200 mg | 10.2% |
Experimental Protocols
Protocol: In-Vitro hERG Assay using Manual Patch-Clamp Electrophysiology
-
Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium at 37°C and 5% CO2.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in an external recording solution.
-
Electrophysiology:
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to elicit the hERG current, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.
-
-
Compound Application:
-
Prepare stock solutions of atopaxar in a suitable solvent (e.g., DMSO).
-
Dilute to final concentrations in the external solution.
-
Perfuse the cells with the atopaxar-containing solution for a sufficient time to reach steady-state block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Mandatory Visualization
Caption: Workflow for Assessing Drug-Induced QTc Prolongation.
Caption: Potential Mechanisms of Atopaxar-Induced QTc Prolongation.
References
- 1. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LANCELOT: Antiplatelet Agent Shows Positive Signs in Patients With ACS, Stable CAD | tctmd.com [tctmd.com]
- 5. Novel Antiplatelet Agent Shows Promise for Acute Coronary Syndromes in Safety Study | MDedge Internal Medicine [mdedge9-ma1.mdedge.com]
- 6. Atopaxar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lesson From Antagonizing the Cellular Effects of Thrombin–Acute Coronary Syndromes - American College of Cardiology [acc.org]
- 12. Lessons From Antagonizing the Cellular Effect of Thrombin–Coronary Artery Disease - American College of Cardiology [acc.org]
- 13. ashpublications.org [ashpublications.org]
Validation & Comparative
A Preclinical Head-to-Head: Atopaxar Hydrobromide vs. Vorapaxar in the Inhibition of Platelet Activation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two notable PAR-1 antagonists, Atopaxar hydrobromide and Vorapaxar. The information presented is collated from various preclinical studies to aid in the understanding of their comparative pharmacology and potential as antiplatelet therapies.
This compound and Vorapaxar are both orally active, competitive antagonists of the Protease-Activated Receptor-1 (PAR-1), a key receptor in thrombin-mediated platelet activation.[1][2][3] By targeting PAR-1, these compounds aim to reduce the risk of thrombotic events.[4] While both have been investigated for their antithrombotic effects, their preclinical profiles exhibit distinct characteristics. Vorapaxar has been more extensively characterized in publicly available preclinical literature, with specific binding affinity and potency values reported.[5] Atopaxar has also demonstrated potent antiplatelet and antithrombotic effects in preclinical models, reportedly without prolonging bleeding time.[4][5]
Quantitative Comparison of Preclinical Data
The following table summarizes the key quantitative parameters for this compound and Vorapaxar from in vitro preclinical studies. These values provide a snapshot of their relative potency and affinity for the PAR-1 receptor.
| Parameter | This compound | Vorapaxar | Reference(s) |
| Target | Protease-Activated Receptor-1 (PAR-1) | Protease-Activated Receptor-1 (PAR-1) | [1][2] |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | [1][2] |
| Binding Affinity (IC50/Ki) | IC50: 19 nM (for binding to PAR-1 on human platelet membranes) | Ki: 8.1 nM (for PAR-1) | [5] |
| Inhibition of Platelet Aggregation (IC50) | Not explicitly reported in preclinical studies | IC50: 47 nM (thrombin-induced)IC50: 25 nM (haTRAP-induced) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate PAR-1 antagonists.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.
Objective: To determine the concentration-dependent inhibitory effect of this compound and Vorapaxar on platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing 3.2% sodium citrate. The first few milliliters of blood are discarded to avoid activation due to venipuncture.[6][7]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Aliquots of PRP are pre-incubated with varying concentrations of the test compound (Atopaxar or Vorapaxar) or vehicle control for a specified time at 37°C in a light transmission aggregometer.
-
Platelet aggregation is initiated by adding a PAR-1 agonist, such as thrombin or thrombin receptor-activating peptide (TRAP).[5]
-
The change in light transmission through the PRP suspension is monitored over time as platelets aggregate.[6][7]
-
-
Data Analysis: The maximum percentage of aggregation is recorded. The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is calculated from the concentration-response curve.
In Vivo Ferric Chloride-Induced Thrombosis Model
This model assesses the antithrombotic efficacy of a compound in a living animal.
Objective: To evaluate the ability of this compound and Vorapaxar to prevent or delay the formation of an occlusive thrombus in a mouse carotid artery.
Methodology:
-
Animal Preparation: Mice are anesthetized, and the carotid artery is surgically exposed.[8][9]
-
Drug Administration: The test compound (Atopaxar or Vorapaxar) or vehicle is administered to the animals via an appropriate route (e.g., oral gavage) at a predetermined time before the induction of thrombosis.[10]
-
Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 5-10%) is applied to the surface of the carotid artery for a few minutes.[8][9] FeCl₃ induces oxidative injury to the endothelium, initiating thrombus formation.[11]
-
Measurement of Blood Flow: A Doppler flow probe is placed around the carotid artery to continuously monitor blood flow.[12]
-
Data Analysis: The primary endpoint is the time to vessel occlusion, defined as the time from the application of FeCl₃ until blood flow ceases. A longer time to occlusion in the drug-treated group compared to the vehicle group indicates antithrombotic efficacy.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are provided below to enhance understanding.
Caption: PAR-1 Signaling Pathway and Inhibition by Atopaxar and Vorapaxar.
Caption: Experimental Workflow for In Vitro Platelet Aggregation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. researchgate.net [researchgate.net]
- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Efficacy of Atopaxar Hydrobromide Versus Clopidogrel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antiplatelet efficacy of atopaxar hydrobromide and clopidogrel. The following sections detail their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation.
Introduction
This compound and clopidogrel are antiplatelet agents that inhibit platelet aggregation through distinct mechanisms. Atopaxar is a potent, orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), which is the primary receptor for thrombin on human platelets.[1][2] By blocking the action of thrombin, a potent platelet agonist, atopaxar effectively inhibits thrombin-mediated platelet activation and aggregation.
Clopidogrel, a thienopyridine derivative, is a prodrug that requires hepatic metabolism to its active thiol metabolite to exert its antiplatelet effect.[3][4][5] This active metabolite irreversibly inhibits the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface, thereby blocking ADP-induced platelet aggregation.[3][6]
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of atopaxar and clopidogrel has been assessed using various platelet aggregation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.
| Compound | Target Receptor | Agonist | Assay | IC50 |
| Atopaxar | PAR-1 | TRAP | Platelet Aggregation | 64 nM |
| Clopidogrel | P2Y12 | ADP | Platelet Aggregation (washed platelets) | 1.9 ± 0.3 µM |
| Clopidogrel Active Metabolite | P2Y12 | ADP | Platelet Aggregation | Significantly more potent than the parent compound; potent inhibitor of 2MeS-ADP binding.[6] |
Note: The IC50 value for clopidogrel was determined using the parent drug on washed platelets in vitro, which may not fully reflect the potency of its active metabolite. The active metabolite is known to be significantly more potent.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to evaluate the efficacy of atopaxar and clopidogrel.
Platelet Aggregation Assays via Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet aggregation. This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
3.1.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.
-
PRP Preparation: The citrated whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected as PRP.
-
PPP Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is collected as platelet-poor plasma (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.
3.1.2. LTA Procedure for Atopaxar Efficacy (TRAP-induced Aggregation)
-
Instrument Setup: The LTA instrument is calibrated using PPP (100% aggregation) and PRP (0% aggregation).
-
Sample Preparation: A defined volume of PRP is placed in a cuvette with a magnetic stir bar and incubated at 37°C.
-
Incubation with Atopaxar: this compound, at various concentrations, is added to the PRP and incubated for a specified period to allow for receptor binding.
-
Agonist Addition: Thrombin Receptor-Activating Peptide (TRAP), typically at a concentration of 15 µM, is added to induce platelet aggregation.
-
Data Acquisition: The change in light transmission is recorded over time to generate an aggregation curve. The percentage of platelet aggregation inhibition is calculated relative to a control sample without the inhibitor.
3.1.3. LTA Procedure for Clopidogrel Active Metabolite Efficacy (ADP-induced Aggregation)
-
Instrument Setup: The LTA instrument is calibrated as described above.
-
Sample Preparation: PRP is prepared and incubated at 37°C.
-
Incubation with Clopidogrel Active Metabolite: The active metabolite of clopidogrel, at various concentrations, is added to the PRP and incubated.
-
Agonist Addition: Adenosine diphosphate (ADP), typically at a concentration of 5-20 µM, is added to induce platelet aggregation.
-
Data Acquisition: The percentage of platelet aggregation inhibition is determined by comparing the aggregation curve of the treated sample to that of a control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by atopaxar and clopidogrel, as well as a typical experimental workflow for evaluating their in vitro efficacy.
Caption: Atopaxar's inhibition of the PAR-1 signaling pathway.
Caption: Clopidogrel's inhibition of the P2Y12 signaling pathway.
Caption: Experimental workflow for in vitro platelet aggregation assays.
Conclusion
In vitro studies demonstrate that both this compound and the active metabolite of clopidogrel are potent inhibitors of platelet aggregation, albeit through different mechanisms. Atopaxar directly antagonizes the PAR-1 receptor, a key mediator of thrombin-induced platelet activation. Clopidogrel, after metabolic activation, irreversibly blocks the P2Y12 receptor, a critical component of ADP-mediated platelet aggregation. The quantitative data, though not directly comparing the active metabolite of clopidogrel with atopaxar, indicates that both compounds are highly effective in their respective assays. The choice between these agents in a research or clinical setting would depend on the specific pathway of platelet activation being targeted.
References
- 1. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relation between clopidogrel active metabolite levels and different platelet aggregation methods in patients receiving clopidogrel and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Atopaxar Hydrobromide's Selectivity for PAR-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atopaxar hydrobromide's selectivity for the Protease-Activated Receptor-1 (PAR-1) with other relevant compounds. The information is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in the field of thrombosis and hemostasis.
This compound: A Selective PAR-1 Antagonist
This compound is a potent, orally active, and reversible antagonist of the PAR-1 receptor, also known as the thrombin receptor.[1][2] By selectively targeting PAR-1, Atopaxar inhibits thrombin-mediated platelet activation and aggregation, a critical process in the pathophysiology of atherothrombotic diseases.[3]
Comparative Selectivity Profile
The selectivity of a drug is a crucial determinant of its therapeutic window and safety profile. The following tables summarize the available quantitative data on the selectivity of Atopaxar and its main competitor, Vorapaxar, for PAR-1 over other PAR subtypes.
Table 1: In Vitro Potency of Atopaxar at PAR-1
| Assay Type | Ligand/Agonist | Parameter | Value | Reference |
| Radioligand Binding | [3H]-haTRAP | IC50 | 19 nM | [4] |
| Calcium Mobilization | TFLLRN-NH2 | IC50 | 33 nM | [5] |
Table 2: Selectivity Profile of Atopaxar and Vorapaxar
| Compound | Receptor | Parameter | Value | Reference |
| Atopaxar | PAR-1 | IC50 | 33 nM | [5] |
| PAR-4 | % Inhibition | No inhibition up to 20 µM | [6] | |
| Vorapaxar | PAR-1 | Ki | 8.1 nM | [7] |
| PAR-1 | IC50 | 32 nM | [5] | |
| PAR-2 | % Inhibition | Not specified, but stated to be selective over PAR-2 | [8] | |
| PAR-4 | % Inhibition | No inhibition | [1] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its target receptor.
Objective: To measure the ability of Atopaxar to displace a radiolabeled ligand from the PAR-1 receptor.
Protocol:
-
Membrane Preparation: Human platelet membranes are prepared and used as the source of PAR-1 receptors.[1]
-
Incubation: The platelet membranes are incubated with a fixed concentration of a radiolabeled PAR-1 agonist, such as [3H]-haTRAP (high-affinity thrombin receptor activating peptide), in the presence of varying concentrations of Atopaxar.[4]
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of Atopaxar that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding data.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by receptor activation.
Objective: To assess the functional antagonism of Atopaxar on PAR-1 activation.
Protocol:
-
Cell Culture: A suitable cell line expressing PAR-1, such as human endothelial cells (e.g., EA.hy926), is cultured in 96-well plates.[5]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of Atopaxar or vehicle control.
-
Agonist Stimulation: The cells are then stimulated with a PAR-1 agonist, such as TFLLRN-NH2.[5]
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration of Atopaxar that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.
Platelet Aggregation Assay
This assay directly measures the effect of a compound on the aggregation of platelets, a key physiological response mediated by PAR-1.
Objective: To evaluate the inhibitory effect of Atopaxar on thrombin-induced platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation of the whole blood.[9]
-
Incubation: The PRP is incubated with different concentrations of Atopaxar or a vehicle control.
-
Agonist-Induced Aggregation: Platelet aggregation is induced by adding a PAR-1 agonist, such as thrombin or a PAR-1 activating peptide (e.g., TRAP).[6]
-
Light Transmission Measurement: The change in light transmission through the PRP suspension is monitored using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.[9]
-
Data Analysis: The percentage of inhibition of platelet aggregation by Atopaxar is calculated relative to the control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the PAR-1 signaling pathway and the general workflow of the experimental procedures described.
Caption: PAR-1 Signaling Pathway and Site of Atopaxar Inhibition.
Caption: General Workflow of Key Selectivity Assays.
Conclusion
The available data robustly supports the classification of this compound as a potent and selective PAR-1 antagonist. Its demonstrated high affinity for PAR-1 and lack of significant activity at PAR-4 underscore its targeted mechanism of action. While direct comparative data against all other PAR subtypes are limited, the existing evidence from functional assays confirms its primary activity at the PAR-1 receptor. This selectivity profile, combined with its reversible nature, makes Atopaxar a valuable tool for research into PAR-1 signaling and a potential therapeutic agent for the prevention of thrombotic events. Further studies are warranted to fully elucidate its selectivity profile across the entire PAR family and other related receptors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Atopaxar Hydrobromide: A Comparative Analysis of its Antithrombotic Effects' Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antithrombotic effects of Atopaxar hydrobromide, focusing on the reproducibility of its clinical findings. Atopaxar is an orally active, reversible antagonist of the protease-activated receptor-1 (PAR-1), a primary receptor for thrombin on human platelets. By inhibiting PAR-1, atopaxar blocks a key pathway of platelet activation and aggregation, crucial steps in the formation of thrombi. This document summarizes key experimental data, details the methodologies employed in pivotal studies, and visually represents the underlying biological and experimental frameworks.
Quantitative Data Summary
The clinical development of atopaxar, primarily through the Phase II LANCELOT (Lessons from Antagonizing the Cellular Effects of Thrombin) trials, provides the main body of evidence for its efficacy and safety. The data presented below is collated from the LANCELOT-ACS (for patients with Acute Coronary Syndromes) and LANCELOT-CAD (for patients with stable Coronary Artery Disease) studies. These trials evaluated atopaxar as an adjunct to standard antiplatelet therapy (aspirin and a thienopyridine).
Efficacy Outcomes
| Endpoint | Trial | Placebo | Atopaxar 50 mg | Atopaxar 100 mg | Atopaxar 200 mg | Combined Atopaxar |
| CV Death, MI, Stroke, or Recurrent Ischemia (%) | LANCELOT-ACS[1] | 7.75 | 3.9 | 10.8 | 9.5 | 8.03 |
| CV Death, MI, or Stroke (%) | LANCELOT-ACS[1] | 5.63 | - | - | - | 3.25 |
| **Holter-Detected Ischemia (first 48h, %) ** | LANCELOT-ACS[2] | 28.1 | - | - | - | 18.7 (RR 0.67)[3] |
| Major Adverse Cardiac Events (MACE) | LANCELOT-CAD[4] | Numerically Higher | Numerically Lower | Numerically Lower | Numerically Lower | Numerically Lower |
CV = Cardiovascular, MI = Myocardial Infarction, RR = Relative Risk. Data for individual atopaxar doses in the combined endpoints were not consistently reported.
Safety Outcomes
| Endpoint | Trial | Placebo | Atopaxar 50 mg | Atopaxar 100 mg | Atopaxar 200 mg | Combined Atopaxar |
| CURE Major or Minor Bleeding (%) | LANCELOT-ACS[2] | 2.17 | - | - | - | 3.08 |
| CURE Major Bleeding (%) | LANCELOT-ACS[2] | 0 | 0.7 | 3.2 | 1.4 | 1.8 |
| CURE Minor Bleeding (%) | LANCELOT-ACS[5] | 2.2 | 0.7 | 2.6 | 0.7 | - |
| CURE Overall Bleeding (%) | LANCELOT-CAD[4] | 0.6 | 3.9 | 1.7 | 5.9 | 3.9 (RR 6.82) |
| TIMI Overall Bleeding (%) | LANCELOT-CAD[6] | 6.8 | 9.9 | 8.1 | 12.9 | 10.3 (RR 1.52) |
| ALT ≥3x ULN (after 2 weeks, %) | LANCELOT-ACS[2] | 2.5 | 2.2 | 2.2 | 5.5 | - |
CURE = Clopidogrel in Unstable Angina to Prevent Recurrent Events, TIMI = Thrombolysis in Myocardial Infarction, ALT = Alanine Aminotransferase, ULN = Upper Limit of Normal.
Pharmacodynamic Outcomes
| Endpoint | Trial | Atopaxar Dose | Inhibition of Platelet Aggregation (TRAP-induced) |
| Platelet Aggregation | LANCELOT-ACS[5] | 400 mg loading dose | 74% within 1-3 hours |
| 50 mg maintenance | 77% at 2 weeks, 63% at 8 weeks | ||
| 100 mg maintenance | 90% at 2 weeks, 79% at 8 weeks | ||
| 200 mg maintenance | 95% at 2 weeks, 97% at 8 weeks |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
A cornerstone for assessing the pharmacodynamic effect of atopaxar is the light transmission aggregometry (LTA) assay, which measures the degree of platelet aggregation in response to an agonist.
Objective: To quantify the inhibitory effect of atopaxar on platelet aggregation induced by a PAR-1 agonist.
Methodology:
-
Sample Preparation: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes). The platelet count in the PRP is adjusted if necessary.
-
Instrumentation: A light transmission aggregometer is used. The instrument is calibrated with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Agonist: A specific PAR-1 agonist, Thrombin Receptor-Activating Peptide (TRAP), is used to stimulate platelet aggregation. TRAP mimics the action of thrombin on the PAR-1 receptor.[7][8]
-
Procedure:
-
Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.
-
A baseline light transmission is recorded.
-
TRAP is added to the PRP to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate, allowing more light to pass through the sample.
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated. The inhibition of platelet aggregation by atopaxar is determined by comparing the aggregation response in samples from atopaxar-treated subjects to that of placebo-treated subjects or baseline measurements.
Clinical Trial Protocols (LANCELOT-ACS and LANCELOT-CAD)
Objective: To evaluate the safety, tolerability, and efficacy of different doses of atopaxar in patients with acute coronary syndromes or stable coronary artery disease.
Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase II trials.[2][6]
Patient Population:
-
LANCELOT-ACS: Patients with non-ST-elevation ACS.[1]
-
LANCELOT-CAD: Patients with a history of stable coronary artery disease.[6]
Treatment:
-
Patients were randomized to receive one of three daily doses of atopaxar (50 mg, 100 mg, or 200 mg) or a matching placebo for a specified duration (12 weeks for ACS, 24 weeks for CAD).[1][6]
-
In the LANCELOT-ACS trial, a 400 mg loading dose of atopaxar was administered.[1]
-
All patients received standard background antiplatelet therapy, typically aspirin and a P2Y12 inhibitor like clopidogrel.[9]
Endpoints:
-
Primary Safety Endpoint: Major and minor bleeding events, classified according to CURE and TIMI criteria.[1][6]
-
Efficacy Endpoints: A composite of cardiovascular death, myocardial infarction, stroke, and recurrent ischemia.[1]
-
Pharmacodynamic Endpoint: Inhibition of TRAP-induced platelet aggregation.[5]
-
Other Safety Assessments: Liver function tests (e.g., ALT levels) and electrocardiograms for QTc interval monitoring.[2]
Visualizations
Atopaxar's Mechanism of Action in the Platelet Activation Pathway
Caption: Atopaxar blocks thrombin-induced platelet activation by antagonizing the PAR-1 receptor.
Generalized Experimental Workflow for Antithrombotic Drug Evaluation
Caption: A typical phased approach for the development and evaluation of new antithrombotic drugs.
Comparison with Alternatives
Atopaxar was developed to be used in conjunction with the standard of care for atherothrombotic diseases, which includes aspirin (a cyclooxygenase-1 inhibitor) and a P2Y12 receptor antagonist (e.g., clopidogrel).[10] The rationale is that blocking the thrombin pathway of platelet activation via PAR-1 could provide additional antithrombotic benefit.
-
Aspirin and P2Y12 Inhibitors: These agents act on different platelet activation pathways (thromboxane A2 and ADP-mediated, respectively). Atopaxar's mechanism is complementary, not directly comparable in a head-to-head manner for replacing these agents, but rather as an add-on therapy.
-
Vorapaxar: Another PAR-1 antagonist. A meta-analysis has suggested that atopaxar might have a better risk-benefit profile than vorapaxar, with a trend towards a lower incidence of major adverse cardiovascular events and less bleeding. However, this is based on indirect comparisons, and no direct comparative trials have been conducted.
-
Oral Anticoagulants (e.g., Warfarin, DOACs): These drugs inhibit the coagulation cascade, preventing fibrin formation, a different aspect of thrombosis compared to platelet aggregation. They are not direct alternatives for the indications atopaxar was studied for in the context of dual antiplatelet therapy.
Reproducibility and Conclusion
The antithrombotic effects of atopaxar, specifically its ability to inhibit PAR-1 mediated platelet aggregation, have been consistently demonstrated across its Phase II clinical trial program. The dose-dependent inhibition of TRAP-induced platelet aggregation was a reproducible pharmacodynamic finding.
In terms of clinical outcomes, the data from the LANCELOT trials suggest a potential for reducing ischemic events, as evidenced by the significant reduction in Holter-detected ischemia in the LANCELOT-ACS trial.[2] However, this did not translate into a statistically significant reduction in the composite of major adverse cardiovascular events in these Phase II studies, which were primarily designed to assess safety.
On the safety front, a reproducible dose-dependent increase in minor bleeding was observed.[4][6] Concerns regarding dose-related elevations in liver enzymes and QTc prolongation were also consistently noted across the studies, which ultimately hindered its further development.
References
- 1. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. LANCELOT: Antiplatelet Agent Shows Positive Signs in Patients With ACS, Stable CAD | tctmd.com [tctmd.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Lesson From Antagonizing the Cellular Effects of Thrombin–Acute Coronary Syndromes - American College of Cardiology [acc.org]
- 6. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Head-to-head comparison of Atopaxar and other thrombin inhibitors
An Objective Comparison for Drug Development Professionals
This guide provides a detailed head-to-head comparison of Atopaxar with other agents that modulate the thrombin pathway, including direct thrombin inhibitors and Factor Xa inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data and methodologies.
Introduction: Targeting Thrombin in Hemostasis
Thrombin (Factor IIa) is a pivotal serine protease in the coagulation cascade. It performs two primary functions: cleaving fibrinogen to form fibrin, the structural basis of a clot, and potently activating platelets through Protease-Activated Receptors (PARs), primarily PAR-1.[1][2][3] Therapeutic agents have been developed to target both of these functions.
Atopaxar (E5555) is not a direct thrombin inhibitor. It is an orally active, reversible antagonist of the Protease-Activated Receptor-1 (PAR-1) .[4][5][6][7] Its mechanism involves blocking thrombin's ability to activate platelets, without affecting thrombin's enzymatic action on fibrinogen.[8][9] This contrasts with Direct Thrombin Inhibitors (DTIs) like dabigatran and argatroban, which bind to the active site of thrombin itself, inhibiting all of its downstream effects. For a comprehensive comparison, this guide also includes widely used oral Factor Xa inhibitors, which act upstream of thrombin generation.
Performance Comparison: Pharmacokinetics, Efficacy, and Safety
While direct, large-scale head-to-head trials comparing Atopaxar with all other agents are unavailable, comparative analysis can be drawn from individual clinical trial data. The development of Atopaxar was halted after Phase II trials due to safety concerns, including dose-dependent elevation in liver enzymes and QTc prolongation.[5][6][8][9]
Table 1: Comparative Pharmacokinetics and Efficacy of Atopaxar and Other Antithrombotic Agents
| Inhibitor | Target | Route of Administration | Half-life | Efficacy Endpoint (Example Study) | Study Population |
| Atopaxar | PAR-1 Receptor | Oral | ~23 hours[6] | Numerically fewer MACEs (not statistically significant)[10][11] | Coronary Artery Disease (CAD) / Acute Coronary Syndrome (ACS) |
| Dabigatran | Thrombin (Factor IIa) | Oral | ~12-17 hours | Stroke or systemic embolism prevention | Atrial Fibrillation |
| Argatroban | Thrombin (Factor IIa) | Intravenous | ~45 minutes[12] | Treatment of Heparin-Induced Thrombocytopenia (HIT) | HIT patients |
| Bivalirudin | Thrombin (Factor IIa) | Intravenous | ~25 minutes[13][14] | Reduction in ischemic events | Percutaneous Coronary Intervention |
| Rivaroxaban | Factor Xa | Oral | ~5-13 hours | Stroke or systemic embolism prevention | Atrial Fibrillation |
| Apixaban | Factor Xa | Oral | ~12 hours | Stroke or systemic embolism prevention | Atrial Fibrillation |
Disclaimer: Data is compiled from various studies and does not represent a direct head-to-head comparison in a single trial.
Table 2: Comparative Safety Profile
| Inhibitor | Major Bleeding Risk (Example Data) | Reversal Agent |
| Atopaxar | No significant increase in major bleeding, but higher rates of minor bleeding vs. placebo.[10][11][15] | None specific |
| Dabigatran | Similar rate to warfarin in RE-LY trial; increased risk of GI bleeding.[16][17][18][19] | Idarucizumab |
| Argatroban | Requires close monitoring (aPTT); risk is dose-dependent. | No specific antidote; short half-life allows for rapid reversal upon cessation.[20] |
| Bivalirudin | Lower rates than heparin in some PCI studies. | No specific antidote; short half-life.[20] |
| Rivaroxaban | Higher risk of major bleeding, especially GI bleeding, compared to apixaban in real-world studies.[21][22][23] | Andexanet alfa |
| Apixaban | Lower risk of major bleeding compared to rivaroxaban and warfarin in multiple studies.[21][22][23] | Andexanet alfa |
Differentiated Mechanisms of Action
The key difference between these agents lies in their therapeutic targets within the coagulation and platelet activation pathways. Atopaxar isolates and blocks platelet activation by thrombin, while DTIs and Factor Xa inhibitors broadly suppress clot formation by inhibiting the coagulation cascade.
Caption: Differentiated targets of Atopaxar, DTIs, and Factor Xa inhibitors.
Key Experimental Protocols
Evaluating the distinct mechanisms of these inhibitors requires specific assays.
PAR-1 Mediated Platelet Aggregation Assay (for Atopaxar)
-
Objective: To determine the in vitro efficacy of a PAR-1 antagonist by measuring its ability to inhibit platelet aggregation induced by a specific PAR-1 agonist.
-
Principle: Light transmission aggregometry is used. As platelets aggregate in response to an agonist, the turbidity of the platelet-rich plasma decreases, allowing more light to pass through. This change is measured over time.
-
Methodology:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from citrated whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of Atopaxar or a vehicle control for a specified time at 37°C.
-
Activation: Add a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), to the PRP to induce aggregation.
-
Measurement: Place the cuvette in a light transmission aggregometer and measure the maximum percentage of light transmission over a period of 5-10 minutes.
-
Analysis: Calculate the percent inhibition of aggregation for each Atopaxar concentration relative to the vehicle control to determine the IC50.
-
Caption: Experimental workflow for a platelet aggregation assay.
Activated Partial Thromboplastin Time (aPTT) Assay (for DTIs)
-
Objective: To measure the anticoagulant effect of inhibitors targeting the intrinsic and common coagulation pathways.
-
Principle: The assay measures the time required for clot formation in plasma after the addition of a contact activator, phospholipids, and calcium.[24][25][26]
-
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma from citrated whole blood by high-speed centrifugation.[27][28]
-
Incubation: Pipette plasma into a cuvette and incubate at 37°C. Add the aPTT reagent (containing a contact activator like silica and phospholipids).[24][27]
-
Initiation: After a defined incubation period (e.g., 3 minutes), add pre-warmed calcium chloride to initiate the clotting cascade and simultaneously start a timer.[27][28]
-
Detection: Measure the time (in seconds) until a fibrin clot is detected, typically using an automated coagulometer that detects changes in optical density.[28]
-
Analysis: The degree of aPTT prolongation is proportional to the activity of the inhibitor.
-
Conclusion and Future Outlook
Atopaxar, a PAR-1 antagonist, offered a novel therapeutic approach by uncoupling thrombin's platelet activation function from its role in fibrin formation. Phase II trials suggested it could reduce ischemic events, albeit with an increase in minor bleeding.[8][10][11] However, its development was ultimately halted due to off-target safety concerns, specifically hepatotoxicity and QTc prolongation.[9]
The field has since seen the success of another PAR-1 antagonist, Vorapaxar, alongside the widespread adoption of oral DTIs (Dabigatran) and Factor Xa inhibitors (Rivaroxaban, Apixaban). The comparative data underscores a critical consideration for drug developers: balancing on-target efficacy with a clean safety profile is paramount. While the specific journey of Atopaxar concluded, the principle of targeting PAR-1 remains a valid and clinically proven strategy, highlighting the importance of isoform selectivity and minimizing off-target effects in future drug design.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Thrombin - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atopaxar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Atopaxar. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 400 – Error - American College of Cardiology [acc.org]
- 17. FDA Drug Safety Communication: Safety review of post-market reports of serious bleeding events with the anticoagulant Pradaxa (dabigatran etexilate mesylate) | FDA [fda.gov]
- 18. Safety of Dabigatran as an Anticoagulant: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. No evidence for higher bleeding incidence in real world dabigatran-treated patients - - PACE-CME [pace-cme.org]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
- 22. Apixaban- and Rivaroxaban-Associated Bleeding: A Retrospective Analysis Using the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Real-World Evidence Shows Apixaban Reduces Major Bleeding Risk Compared to Rivaroxaban in Atrial Fibrillation Patients [trial.medpath.com]
- 24. atlas-medical.com [atlas-medical.com]
- 25. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 26. emedicine.medscape.com [emedicine.medscape.com]
- 27. linear.es [linear.es]
- 28. labcorp.com [labcorp.com]
Comparative Safety Profile of Atopaxar in Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical safety profile of Atopaxar, a protease-activated receptor-1 (PAR-1) antagonist. This document contrasts Atopaxar's performance with its counterpart, Vorapaxar, and includes supporting data from animal studies, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Executive Summary
Atopaxar (E5555) is a reversible, orally active antagonist of PAR-1, a key receptor in thrombin-mediated platelet activation. While showing promise in inhibiting platelet aggregation, its clinical development was halted due to safety concerns observed in human trials, primarily dose-dependent liver function abnormalities and QTc interval prolongation. In contrast, Vorapaxar, another PAR-1 antagonist, received regulatory approval for specific cardiovascular indications, though it carries a significant risk of bleeding. This guide delves into the preclinical safety data from animal models to provide a comparative perspective on the toxicological profiles of these two agents, offering valuable insights for the development of safer antiplatelet therapies.
Comparative Preclinical Toxicology of Atopaxar and Vorapaxar
The following tables summarize the available quantitative data from repeat-dose toxicity studies of Atopaxar and Vorapaxar in various animal models.
Table 1: Summary of Repeat-Dose Toxicology Studies for Atopaxar (E5555)
| Species | Duration | Route of Administration | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rat | Up to 26 weeks | Oral | Data not publicly available in detail. Clinical findings suggest a potential for liver toxicity. | Not publicly available |
| Monkey | Up to 52 weeks | Oral | Data not publicly available in detail. Clinical findings suggest a potential for QTc prolongation. | Not publicly available |
Note: Detailed public records of preclinical toxicology studies for Atopaxar, including specific NOAELs, are limited. The safety concerns primarily emerged from Phase II clinical trials in humans.
Table 2: Summary of Repeat-Dose Toxicology Studies for Vorapaxar (SCH 530348)
| Species | Duration | Route of Administration | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rat | 26 weeks | Oral | No major target organ toxicity identified. | Not explicitly stated in publicly available documents. |
| Monkey | 52 weeks | Oral | Phospholipidosis (reversible and not associated with adverse reactions in humans). | Not explicitly stated in publicly available documents. |
Experimental Protocols
Detailed experimental protocols for the preclinical safety evaluation of novel drug candidates like Atopaxar and Vorapaxar generally adhere to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). A typical preclinical toxicology program to support clinical trials and marketing authorization is outlined below.
General Toxicology Studies
-
Objective: To characterize the toxic effects of the drug with respect to target organs, dose dependence, relationship to exposure, and potential reversibility.
-
Species: Typically conducted in two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., monkey).
-
Duration: The duration of the animal toxicity studies is designed to be equal to or exceed the duration of the proposed human clinical trials. This can range from acute single-dose studies to chronic studies of 26 weeks (in rodents) or 52 weeks (in non-rodents).
-
Route of Administration: The route of administration in animal studies is the same as the intended clinical route. For orally administered drugs like Atopaxar and Vorapaxar, this would be oral gavage.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (pre-study and at termination)
-
Hematology, clinical chemistry, and urinalysis (at selected intervals)
-
Full histopathological examination of a comprehensive list of tissues and organs at termination.
-
-
Dose Selection: Dose levels are selected to identify a No Observed Adverse Effect Level (NOAEL), a toxic dose, and, if possible, a maximum tolerated dose (MTD).
Safety Pharmacology Studies
-
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.
-
Core Battery Studies:
-
Central Nervous System (CNS): Assessment of effects on motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature in rats.
-
Cardiovascular System: Assessment of effects on blood pressure, heart rate, and the electrocardiogram (ECG), including the QT interval, typically in conscious, telemetered non-rodents (e.g., monkeys or dogs).
-
Respiratory System: Assessment of effects on respiratory rate and other respiratory parameters.
-
Visualizing the Mechanisms and Workflows
To better understand the context of Atopaxar's safety profile, the following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathway and a typical preclinical safety assessment workflow.
Safety Operating Guide
Proper Disposal of Atopaxar Hydrobromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Atopaxar hydrobromide, a research compound, is classified as non-hazardous according to the Globally Harmonized System (GHS). However, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure a safe laboratory environment. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound.
Safety and Handling Profile
While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed. The following table summarizes key safety data from the material's Safety Data Sheet (SDS).
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | Cayman Chemical SDS |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water | Cayman Chemical SDS |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound, ensuring compliance with general laboratory waste guidelines.
-
Waste Segregation:
-
Do not mix this compound waste with hazardous waste streams (e.g., halogenated solvents, heavy metals).
-
Maintain separate waste containers for solid and liquid forms of this compound waste.
-
-
Solid Waste Disposal:
-
Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, well-labeled container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid to prevent spillage.
-
Label the container clearly as "Non-Hazardous Solid Waste: this compound".
-
Do not dispose of solid chemical waste in the regular laboratory trash to prevent accidental handling by custodial staff.
-
-
Liquid Waste Disposal:
-
Collect solutions containing this compound in a designated, sealed, and leak-proof container.
-
Label the container clearly as "Non-Hazardous Aqueous Waste: this compound" (or specify the solvent if not aqueous).
-
While some non-hazardous aqueous waste may be suitable for drain disposal with prior approval from your institution's Environmental Health and Safety (EHS) office, it is generally recommended to avoid this practice for research compounds to prevent environmental release.
-
-
Arranging for Professional Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.
References
Navigating the Safe Handling of Atopaxar Hydrobromide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Atopaxar hydrobromide, a reversible protease-activated receptor-1 (PAR-1) antagonist. The following procedural steps and data will support your operational and disposal plans, fostering a culture of safety and building trust in your laboratory's chemical handling protocols.
This compound was investigated in clinical trials for coronary artery disease and acute coronary syndromes.[1][2] However, its development was halted due to observations of transient elevations in liver transaminases, dose-dependent QTc prolongation, and increased bleeding events at higher doses.[1] While some safety data sheets (SDS) may not classify the substance as hazardous, it is prudent to handle it with a degree of caution due to its biological activity and the adverse effects noted in clinical studies.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on available safety data.
| PPE Category | Recommendation | Specifications |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Hand Protection | Chemical Impermeable Gloves | Handle with gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[3] |
| Respiratory Protection | Full-face Respirator | If exposure limits are exceeded, or irritation or other symptoms are experienced, use a full-face respirator.[3] |
Safe Handling and Storage: A Procedural Workflow
Adherence to proper handling and storage protocols is critical to minimize exposure risk. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.
Handling Procedures:
-
Handle in a well-ventilated place.[3]
-
Wear suitable protective clothing.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge steam.[3]
Storage Conditions:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store apart from foodstuff containers or incompatible materials.[3]
Emergency Procedures: A Step-by-Step Response Plan
In the event of accidental exposure, immediate and appropriate action is essential. The following diagram outlines the emergency response protocol.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step in the handling workflow.
Disposal of this compound:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
-
Do not discharge to sewer systems.[3]
Disposal of Contaminated Packaging:
-
Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[3]
-
Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.[3]
Quantitative Data
While specific occupational exposure limits have not been established, the following quantitative data is available for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₉BrFN₃O₅ | PrecisionFDA[4] |
| Molecular Weight | 608.54 g/mol | PrecisionFDA[4] |
| Acute Toxicity (Oral) | No data available | TargetMol SDS[3] |
| Skin Corrosion/Irritation | No data available | TargetMol SDS[3] |
| Serious Eye Damage/Irritation | No data available | TargetMol SDS[3] |
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and tolerability of atopaxar in the treatment of patients with acute coronary syndromes: the lessons from antagonizing the cellular effects of Thrombin–Acute Coronary Syndromes Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetmol.com [targetmol.com]
- 4. GSRS [precision.fda.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
